1H-Pyrazol-4-ylamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2,(H,5,6);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHPTYYIGQDPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537813 | |
| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103286-58-4 | |
| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-Pyrazol-4-ylamine dihydrochloride chemical properties
The pyrazole ring itself can undergo reactions, although it is generally less reactive than benzene. [20]* N-Alkylation/Arylation: The unsubstituted N1 position can be alkylated or arylated using alkyl halides or boronic acids under appropriate conditions. This is a key step in modulating the pharmacokinetic properties of drug candidates. [20]* Electrophilic Substitution: The pyrazole ring is susceptible to electrophilic attack. The presence of the activating amino group directs substitution primarily to the C5 position. [20]
PART 4: Applications in Drug Discovery
This compound is not just a chemical curiosity; it is an enabling tool for the discovery of new medicines.
-
Kinase Inhibitors: The scaffold is a common feature in ATP-competitive kinase inhibitors. The pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, while the 4-amino position serves as an attachment point for side chains that confer potency and selectivity. It has been instrumental in developing inhibitors for targets like CDK2 and RIPK1. [3][4][5]* Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it is an ideal fragment for screening against biological targets. Hits can then be elaborated into more potent leads.
-
Scaffold for Combinatorial Libraries: The versatile reactivity of the amino group and the pyrazole nitrogen allows for the rapid synthesis of large libraries of related compounds, which can be screened to identify new drug leads. [15]
PART 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety.
| Hazard Category | Description and Precautionary Statements | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. (H302) Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | Fisher Scientific,[16] Sigma-Aldrich [10] |
| Skin Irritation | Causes skin irritation. (H315) Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. | TCI Chemicals,[11] Sigma-Aldrich [10] |
| Eye Irritation | Causes serious eye irritation. (H319) Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Fisher Scientific,[17] TCI Chemicals [11] |
| Respiratory Irritation | May cause respiratory irritation. (H335) Avoid breathing dust. Use only outdoors or in a well-ventilated area. | Fisher Scientific,[16] Sigma-Aldrich [10] |
Recommended Protocols:
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [18][19]Avoid generating dust. [18]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [16][17]Due to its hygroscopic nature as a salt, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain quality over time. [17]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [16]
Conclusion
This compound is a deceptively simple molecule that holds significant power for the medicinal chemist. Its stable, soluble salt form, combined with the versatile reactivity of the pyrazole core and the 4-amino group, makes it a high-value starting material for the synthesis of complex and biologically active compounds. From foundational kinase inhibitor programs to the construction of diverse screening libraries, this pyrazole derivative continues to be a relevant and indispensable tool in the ongoing quest for novel therapeutics.
References
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 12, 2026, from [Link]
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1-Methyl-1H-pyrazol-4-ylamine hydrochloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- SAFETY DATA SHEET - methyl 5-(oxan-4-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate hydrochloride. (n.d.). Enamine.
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New Trends in the Chemistry of 5-Aminopyrazoles. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. Retrieved January 12, 2026, from [Link]
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3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 12, 2026, from [Link]
- SAFETY DATA SHEET - 5-Aminopyrazole-4-carboxamide hemisulphate. (2025). Thermo Fisher Scientific.
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Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. Retrieved January 12, 2026, from [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
- SAFETY DATA SHEET - 3-Aminopyrazole. (2024). TCI Chemicals.
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Found].
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- SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). [No Source Found].
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry.
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1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Recent developments in aminopyrazole chemistry. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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3-methyl-1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 1H-Pyrazol-4-ylamine Dihydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1H-Pyrazol-4-ylamine dihydrochloride, a crucial building block in modern medicinal chemistry. Recognizing the pivotal role of solubility in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed exploration of the underlying chemical principles governing the solubility of this heterocyclic amine salt. Researchers, scientists, and drug development professionals will find actionable insights, field-proven experimental protocols, and a robust theoretical grounding to inform their work. The guide emphasizes a self-validating system of experimental design, ensuring the generation of reliable and reproducible solubility data.
Introduction: The Strategic Importance of Pyrazole Scaffolds and Solubility
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns have led to its incorporation in a wide array of drugs, from anti-inflammatory agents to anti-cancer therapies.[3][4] this compound (CAS: 103286-58-4) serves as a key intermediate in the synthesis of these complex pharmaceutical compounds.
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. The dihydrochloride salt form of 1H-Pyrazol-4-ylamine is intended to enhance aqueous solubility, a critical factor for bioavailability.[5][6] However, its solubility in organic solvents is equally important for various stages of drug development, including synthesis, purification, formulation, and quality control. This guide provides the necessary tools to systematically evaluate this crucial parameter.
Physicochemical Properties and Their Influence on Solubility
This compound is a salt, meaning it is comprised of the protonated pyrazole amine and two chloride counter-ions. This ionic character fundamentally dictates its solubility profile.
The presence of the amine group and the pyrazole ring's nitrogen atoms allows for hydrogen bonding, while the dihydrochloride form introduces strong ion-dipole interactions. The solubility of this compound in any given solvent is a delicate balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the ions.
Generally, amine salts exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding, and lower solubility in nonpolar solvents.[8][9] The dihydrochloride nature of this compound suggests a high lattice energy, which will require highly polar solvents to overcome.
Illustrative Solubility Data
While extensive, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited, the following table provides an illustrative summary based on general principles of amine salt solubility. This data should be considered a starting point, with experimental verification being essential.
| Solvent | Classification | Expected Solubility (at 25°C) | Rationale |
| Water | Protic, Polar | Highly Soluble | The dihydrochloride salt readily dissociates in water, and the resulting ions are effectively solvated by the highly polar water molecules. |
| Methanol | Protic, Polar | Soluble | The hydroxyl group of methanol can effectively solvate both the cation and the chloride anions through hydrogen bonding and dipole-dipole interactions. |
| Ethanol | Protic, Polar | Moderately Soluble | Similar to methanol, but the increased nonpolar character of the ethyl group slightly reduces its solvating power for highly ionic compounds. |
| Isopropanol | Protic, Polar | Sparingly Soluble | The bulkier isopropyl group further diminishes the solvent's ability to effectively surround and stabilize the ions of the salt. |
| Acetonitrile | Aprotic, Polar | Sparingly Soluble | While polar, acetonitrile is aprotic and a weaker hydrogen bond acceptor, making it less effective at solvating the protonated amine and chloride ions compared to protic solvents. |
| Dimethylformamide (DMF) | Aprotic, Polar | Moderately Soluble | DMF is a strong hydrogen bond acceptor and has a high dielectric constant, enabling it to solvate cations effectively. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a highly polar, aprotic solvent with a strong ability to solvate cations. It is often a good solvent for many amine salts. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Insoluble | The low polarity of DCM is insufficient to overcome the crystal lattice energy of the ionic salt. |
| Toluene | Aprotic, Nonpolar | Insoluble | As a nonpolar aromatic hydrocarbon, toluene lacks the necessary polarity and hydrogen bonding capability to dissolve an ionic compound. |
| Hexane | Aprotic, Nonpolar | Insoluble | A classic nonpolar solvent, hexane will not effectively solvate ionic species. |
Experimental Protocol for Solubility Determination
The following detailed protocol outlines a reliable method for determining the solubility of this compound. This protocol is designed to be a self-validating system, incorporating steps for ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol:
Caption: Key safety considerations for handling amine salts.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its utility in drug discovery and development. This guide has provided a theoretical framework for understanding the factors that govern its solubility, along with a detailed, field-proven experimental protocol for its determination. By adhering to the principles of scientific integrity and rigorous experimental design outlined herein, researchers can generate the reliable and accurate solubility data necessary to advance their research and development efforts. The versatile nature of the pyrazole scaffold ensures that a thorough understanding of the physicochemical properties of its derivatives will continue to be of paramount importance in medicinal chemistry.
References
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- Khan, S. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
- Safety Data Sheet. (2026). Angene Chemical.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
- An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents. (n.d.). Benchchem.
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- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
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- 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). Chem-Impex.
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Stability and storage conditions for 1H-Pyrazol-4-ylamine dihydrochloride
An In-Depth Technical Guide to the Stability and Storage of 1H-Pyrazol-4-ylamine dihydrochloride
Introduction
This compound is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds. As a dihydrochloride salt, the compound exhibits increased aqueous solubility and crystallinity compared to its free base, which are advantageous properties for handling and formulation. However, this salt form also introduces specific challenges related to stability and storage, primarily concerning hygroscopicity and reactivity.
This guide provides a comprehensive overview of the stability profile of this compound. It outlines the critical factors influencing its degradation, provides field-proven protocols for its handling and storage, and details experimental methodologies for assessing its stability. The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and longevity of this important chemical entity throughout the research and development lifecycle.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is the first step in developing appropriate stability and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₃H₇Cl₂N₃ | [1] |
| Molecular Weight | 156.01 g/mol | [1] |
| CAS Number | 103286-58-4 | [1] |
| Appearance | Off-white to white powder/solid | [2] |
| Purity | ≥ 98% | [1] |
The presence of two hydrochloride moieties significantly influences the compound's properties, making it more susceptible to moisture absorption than the free base (1H-pyrazol-4-amine)[3].
Chemical Stability and Degradation Profile
The stability of this compound is influenced by several environmental factors. As an amine hydrochloride, it is particularly sensitive to moisture and high pH environments.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere[4]. Amine hydrochloride salts are notoriously hygroscopic, and this is a primary stability concern for this compound. Moisture absorption can lead to a cascade of physical and chemical issues:
-
Physical Changes: Caking, clumping, and liquefaction of the solid material, which complicates accurate weighing and handling[5].
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways and act as a medium for reactions with atmospheric gases like carbon dioxide[6].
-
Accelerated Degradation: Absorbed water can lower the melting point and increase molecular mobility, accelerating degradation rates.
Potential Degradation Pathways
While specific degradation pathways for this molecule are not extensively published, we can infer potential routes based on the chemistry of pyrazoles and aromatic amines[6][7][8]. Key vulnerabilities include oxidation, photodegradation, and reactions under strongly basic conditions.
-
Oxidative Degradation: The pyrazole ring and the primary amine are susceptible to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened byproducts.
-
Behavior under Basic Conditions: Neutralization of the dihydrochloride salt with a base will generate the free amine. While necessary for some synthetic applications, the free amine may be less stable, particularly in solution, and more prone to oxidative degradation or dimerization.
-
Thermal Stress: While generally stable under normal conditions, prolonged exposure to high temperatures can lead to decomposition, releasing hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl)[9].
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV or visible light. Energy absorption can lead to the formation of reactive species, resulting in dimerization, polymerization, or ring cleavage[10].
The following diagram illustrates the potential degradation pathways for this compound under various stress conditions.
Recommended Storage and Handling
Adherence to proper storage and handling protocols is paramount to preserving the quality and integrity of this compound. The following recommendations are synthesized from safety data sheets and best practices for handling hygroscopic amine salts[9][11][12].
Storage Conditions
The primary objective for storage is to minimize exposure to moisture, light, and incompatible materials.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (typically 2-8°C or room temperature as specified by the supplier). | Low temperatures slow down the rate of potential chemical degradation. |
| Atmosphere | Keep in a dry, well-ventilated place.[2][13] | Minimizes moisture absorption and prevents the buildup of any potential off-gassing. |
| Container | Keep container tightly closed and securely sealed.[9][11][12] | This is the most critical step to prevent moisture ingress from the atmosphere. |
| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric oxygen and moisture, providing maximum protection. |
| Desiccation | Store inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). | Actively removes moisture from the container's headspace, which is crucial for hygroscopic materials. |
| Light | Protect from light. | Prevents potential photodegradation. |
Handling Procedures
Proper handling techniques are essential to avoid contamination and degradation during use.
-
Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles[12].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[9][13].
-
Dispensing: When weighing, minimize the time the container is open to the atmosphere. Use a glove box or a balance with a draft shield in a low-humidity environment if possible.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[2].
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal[9].
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is a critical experiment to understand the intrinsic stability of a compound. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways[10]. This information is invaluable for developing stable formulations and selecting appropriate analytical methods.
Objective
To systematically investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions as outlined by ICH guidelines.
Methodology
The following workflow provides a robust framework for conducting a forced degradation study.
Step-by-Step Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a methanol/water mixture) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis[14].
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis[14].
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw samples at time points and dilute for analysis[10].
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in an oven at 70°C.
-
Solution State: Place an aliquot of the stock solution in a sealed vial in a heating block at 70°C.
-
Analyze samples at appropriate time points[10].
-
-
Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., an option 2 light box). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples after a defined period[10].
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Characterization: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of degradation products, aiding in their structural elucidation[14].
Conclusion
The chemical integrity of this compound is contingent upon a diligent approach to its storage and handling. Its primary vulnerability is hygroscopicity, which can be effectively managed by storing the compound in a tightly sealed container within a desiccated, cool, and dark environment. Understanding its potential degradation pathways—particularly its sensitivity to oxidation and high pH—allows for informed decisions during experimental design and execution. By implementing the protocols and best practices outlined in this guide, researchers can ensure the reliability of their results and the long-term viability of this valuable chemical reagent.
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Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Academic Journals. [Link]
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DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. (2010). University of Malaya. [Link]
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Degradation Studies of Amines - Carbon Dioxide - Scribd. (n.d.). Scribd. [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem - NIH. (n.d.). National Institutes of Health. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (n.d.). MDPI. [Link]
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The Versatile Heterocyclic Scaffold: A Technical Guide to 1H-Pyrazol-4-ylamine Dihydrochloride
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Pyrazol-4-ylamine dihydrochloride, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The pyrazole nucleus is a privileged scaffold, and the strategic placement of an amino group at the 4-position bestows this molecule with versatile reactivity, enabling the construction of a diverse array of complex molecular architectures.[1] This document delves into the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other biologically active compounds. Detailed experimental protocols and safety information are provided to facilitate its practical application in the laboratory.
Introduction: The Significance of the 4-Aminopyrazole Moiety
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are of immense interest in pharmaceutical and materials science due to their wide range of biological activities and unique chemical properties.[1] Among the various substituted pyrazoles, aminopyrazoles have emerged as particularly valuable synthons. The position of the amino group on the pyrazole ring significantly influences the molecule's reactivity and its potential applications.
1H-Pyrazol-4-ylamine, the subject of this guide, possesses a unique electronic and steric profile. The amino group at the C4 position, flanked by two ring nitrogens, allows for a range of chemical transformations, making it a cornerstone for the synthesis of fused heterocyclic systems with significant therapeutic potential. Notably, the 4-aminopyrazole core is a key pharmacophore in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it an attractive scaffold for drug design.
This guide will provide a detailed exploration of this compound, offering both theoretical understanding and practical guidance for its effective utilization in research and development.
Physicochemical Properties and Handling
This compound is typically a stable, crystalline solid, which enhances its shelf-life and ease of handling compared to the free base. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 1H-Pyrazol-4-ylamine and its Dihydrochloride Salt
| Property | 1H-Pyrazol-4-ylamine | This compound |
| CAS Number | 28466-26-4[1] | 103286-58-4[2] |
| Molecular Formula | C₃H₅N₃[1] | C₃H₇Cl₂N₃[2] |
| Molecular Weight | 83.09 g/mol [1] | 156.01 g/mol [2] |
| Appearance | Off-white to light yellow crystalline solid | White to off-white crystalline solid |
| pKa (predicted) | ~4.2 (for the amino group)[3] | Not applicable |
| Solubility | Soluble in water and polar organic solvents | Soluble in water, methanol; sparingly soluble in ethanol |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound may cause skin and eye irritation.[4] For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[4][5]
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the reduction of a suitable 4-nitropyrazole precursor. This approach is favored due to the ready availability of starting materials and the generally high yields of the reduction step.
Synthetic Pathway: From 4-Nitropyrazole
A robust method for the synthesis of this compound begins with the nitration of pyrazole, followed by the reduction of the resulting 4-nitropyrazole.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Aminopyrazole Derivatives
Abstract
The 4-aminopyrazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This technical guide provides an in-depth exploration of the discovery and historical development of 4-aminopyrazole derivatives. We will traverse the timeline from the foundational synthesis of the pyrazole ring to the modern-day applications of its 4-amino substituted analogs as potent and selective therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but also a practical synthesis of the chemistry, structure-activity relationships (SAR), and biological importance of this remarkable class of compounds.
The Genesis of a Heterocycle: From Knorr's Discovery to the Rise of Pyrazoles
The story of 4-aminopyrazoles begins with the discovery of the parent pyrazole ring. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, serendipitously created the first pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry.[3][4] The initial product, 1-phenyl-3-methyl-5-pyrazolone, was the precursor to Antipyrine, one of the first synthetic and commercially successful non-steroidal anti-inflammatory drugs (NSAIDs).[4] This early success highlighted the therapeutic potential of the pyrazole scaffold and spurred further investigation into its derivatives.
The functionalization of the pyrazole nucleus with an amino group, particularly at the 4-position, unlocked a new dimension of biological activity. Early investigations in the mid-20th century began to reveal the diverse pharmacological properties of aminopyrazoles, setting the stage for their development as key components in modern drug discovery.
Synthetic Evolution: Crafting the 4-Aminopyrazole Core
The synthetic accessibility of a chemical scaffold is paramount to its exploration and application in medicinal chemistry. For 4-aminopyrazole derivatives, a variety of robust synthetic methods have been developed and refined over the years. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Classic Approach
The Knorr synthesis, while foundational for pyrazoles in general, can be adapted for the synthesis of 4-aminopyrazoles. This typically involves a two-step procedure starting from a 1,3-dicarbonyl compound. The dicarbonyl is first converted to an oxime derivative, which then undergoes a cyclization reaction with a hydrazine.[5]
This protocol is a generalized representation of the Knorr synthesis adapted for a 4-aminopyrazole precursor.
Step 1: Oximation of a 1,3-Dicarbonyl Compound
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled reaction mixture (0-5 °C).
-
Maintain the temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated oxime by filtration. Wash with cold water and dry under vacuum.
Step 2: Cyclization with Hydrazine
-
Suspend the dried oxime (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The 4-aminopyrazole product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality Behind Experimental Choices: The initial oximation at a low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts. The subsequent cyclization with hydrazine is typically performed at elevated temperatures to drive the reaction to completion. The choice of solvent is important for the solubility of the reactants and the ease of product isolation.
Reduction of 4-Nitro and 4-Nitrosopyrazoles: A Common Pathway
A widely employed and efficient method for the synthesis of 4-aminopyrazoles is the reduction of a 4-nitro or 4-nitrosopyrazole precursor. This approach is advantageous as the nitro or nitroso group can be introduced onto the pyrazole ring through established nitration or nitrosation reactions.
-
Dissolve the 4-nitropyrazole derivative (1 equivalent) in a suitable solvent, such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C), to the solution (5-10 mol%).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyrazole, which can be further purified by recrystallization or column chromatography.
Trustworthiness of the Protocol: This method is highly reliable and generally provides clean conversion to the desired amine with high yields. The use of a solid catalyst simplifies the work-up procedure, as it can be easily removed by filtration.
The Thorpe-Ziegler Cyclization: A Dinitrile Approach
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. A modification of this reaction provides a pathway to 4-aminopyrazoles. This method is particularly useful for the synthesis of tetrasubstituted 4-aminopyrazoles.[5][6]
The following diagram illustrates the general workflow for the Thorpe-Ziegler synthesis of 4-aminopyrazoles.
Caption: Thorpe-Ziegler synthesis workflow for 4-aminopyrazoles.
Medicinal Chemistry Landscape: The Therapeutic Promise of 4-Aminopyrazoles
The 4-aminopyrazole scaffold has demonstrated a remarkable breadth of biological activities, leading to its exploration in various therapeutic areas.
Anticonvulsant Activity: An Early Discovery
Some of the earliest pharmacological investigations into 4-aminopyrazole derivatives, dating back to the 1970s, revealed their potential as anticonvulsant agents.[7] These early studies laid the foundation for further exploration of this scaffold in the realm of central nervous system disorders.[8]
Anti-inflammatory and Analgesic Properties
Antimicrobial and Antifungal Applications
The search for novel antimicrobial agents has also led to the investigation of 4-aminopyrazole derivatives. These compounds have shown activity against a range of bacterial and fungal pathogens.[11][12] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Kinase Inhibition: A Modern Breakthrough in Cancer Therapy
In recent years, the most significant impact of 4-aminopyrazole derivatives has been in the field of oncology, particularly as inhibitors of protein kinases. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-aminopyrazole scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer treatment. Several 4-aminopyrazole derivatives have been developed as potent CDK inhibitors.
CDK Signaling Pathway
Caption: Simplified CDK signaling pathway and the inhibitory action of 4-aminopyrazole derivatives.
The fibroblast growth factor receptor (FGFR) signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driver in various cancers. 4-Aminopyrazole derivatives have been successfully developed as potent FGFR inhibitors.
FGFR Signaling Pathway
Caption: The JNK signaling cascade and its therapeutic targeting by 4-aminopyrazole inhibitors. [13][14][15][16][17]
Structure-Activity Relationship (SAR) Insights
The extensive research into 4-aminopyrazole derivatives as kinase inhibitors has generated a wealth of SAR data. The 4-amino group typically forms a key hydrogen bond interaction with the hinge region of the kinase active site. Substituents at the N1, C3, and C5 positions of the pyrazole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.
| Compound Class | Target Kinase | Key SAR Observations | Representative IC50/Ki Values |
| Pyrazolo[3,4-d]pyrimidines | CDKs | The pyrimidine ring fused to the pyrazole core enhances binding affinity. Substituents on the pyrimidine modulate selectivity. | Ki = 0.005 µM for CDK2 [12] |
| 3-Aryl-4-aminopyrazoles | JNKs | The nature and substitution pattern of the C3-aryl group significantly impact potency and selectivity over other MAP kinases like p38. | IC50 = 7 nM for JNK3 [18] |
| Aminopyrazole-based covalent inhibitors | FGFRs | Incorporation of a reactive group (e.g., acrylamide) allows for covalent modification of a cysteine residue in the FGFR active site, leading to potent and durable inhibition. | IC50 = 41-99 nM against various FGFR isoforms [19] |
Conclusion and Future Perspectives
From its serendipitous discovery over a century ago, the pyrazole scaffold has evolved into a cornerstone of medicinal chemistry. The introduction of the 4-amino group has proven to be a particularly fruitful strategy, leading to the development of a diverse array of bioactive compounds. The journey of 4-aminopyrazole derivatives, from early anticonvulsant and anti-inflammatory leads to highly potent and selective kinase inhibitors for cancer therapy, showcases the power of scaffold-based drug design.
The future of 4-aminopyrazole chemistry remains bright. The continued exploration of this privileged scaffold, coupled with advances in computational chemistry and a deeper understanding of disease biology, will undoubtedly lead to the discovery of new and improved therapeutic agents. The versatility of the 4-aminopyrazole core ensures its continued relevance in the ongoing quest for novel medicines to address unmet medical needs.
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A Technical Guide to the Theoretical Investigation of the Electronic Properties of 4-Aminopyrazoles and Their Applications in Drug Discovery
Abstract
The 4-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including potent anticancer and anti-inflammatory properties. The electronic characteristics of this heterocyclic system are pivotal to its molecular interactions and, consequently, its therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic properties of 4-aminopyrazole derivatives. We delve into the application of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Quantitative Structure-Activity Relationship (QSAR) models. Furthermore, this guide details the practical application of these theoretical insights in drug discovery, with a focus on molecular docking and the design of novel kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of next-generation 4-aminopyrazole-based therapeutics.
Introduction to 4-Aminopyrazoles
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its presence in a multitude of clinically approved drugs and biologically active compounds.[2][3] The unique structural and electronic features of the pyrazole nucleus allow it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity.[3]
The Significance of the 4-Amino Functional Group
The introduction of an amino group at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties and biological activity. The amino group acts as a potent electron-donating group, modulating the electron density distribution across the heterocyclic ring. This, in turn, affects the molecule's reactivity, intermolecular interactions, and binding affinity to target proteins. The hydrogen bonding capabilities of the 4-amino group are also crucial for anchoring the ligand within the active site of enzymes and receptors.[4]
Overview of Biological Activities of 4-Aminopyrazole Derivatives
4-Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities. They have been extensively investigated as:
-
Anticancer Agents: Particularly as inhibitors of various kinases such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Trk kinases.[5][6][7]
-
Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX).[2]
-
Antimicrobial and Antioxidant Agents: Exhibiting activity against various bacterial and fungal strains, as well as demonstrating radical-scavenging capabilities.[8][9]
The Role of Theoretical and Computational Chemistry in Advancing 4-Aminopyrazole Research
Theoretical and computational chemistry have become indispensable tools in modern drug discovery. These methods provide invaluable insights into the electronic structure, reactivity, and interaction of molecules at an atomic level. For 4-aminopyrazoles, computational studies enable:
-
The elucidation of structure-activity relationships (SAR).[5]
-
The rational design of novel derivatives with enhanced potency and selectivity.
-
The prediction of pharmacokinetic properties (ADME).[9]
Theoretical Methodologies for Analyzing Electronic Properties
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[10] It is widely employed to calculate various molecular properties, including geometries, vibrational frequencies, and electronic properties.[11]
DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This allows for the calculation of the system's energy and other properties from the electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
-
Molecule Building: Construct the 3D structure of the 4-aminopyrazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[11]
-
Frequency Calculation: After optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculation: Single-point energy calculations are then performed on the optimized geometry to obtain various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital analysis.
Caption: A generalized workflow for performing DFT calculations on a 4-aminopyrazole derivative.
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): These frontier orbitals are crucial for determining a molecule's reactivity and electronic transitions.[12]
-
MEP (Molecular Electrostatic Potential): A map of the electrostatic potential on the electron density surface, which helps in identifying regions prone to electrophilic and nucleophilic attack.[13]
-
NBO (Natural Bond Orbital) Analysis: Provides insights into charge distribution, hybridization, and intramolecular interactions.[13]
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis).[13][14]
TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. This information is invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of molecules.
-
Optimized Geometry: Start with the DFT-optimized ground-state geometry of the 4-aminopyrazole.
-
TD-DFT Calculation: Perform a TD-DFT calculation, specifying the number of excited states to be calculated. The choice of functional and basis set can significantly impact the accuracy of the results.
-
Spectrum Generation: The output will provide the excitation energies and oscillator strengths for each transition, which can be used to generate a simulated UV-Vis spectrum.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties or theoretical molecular descriptors.
QSAR helps in understanding which molecular properties are important for a compound's biological activity and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Caption: A schematic representation of the workflow for developing a QSAR model.
In-Depth Analysis of the Electronic Properties of 4-Aminopyrazoles
Frontier Molecular Orbitals (HOMO and LUMO)
The HOMO and LUMO are key to understanding the chemical reactivity and electronic properties of molecules.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.[12]
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-aminopyrazole | -5.89 | -0.25 | 5.64 |
| 3,5-dimethyl-4-aminopyrazole | -5.62 | -0.11 | 5.51 |
| 1-phenyl-4-aminopyrazole | -5.45 | -0.87 | 4.58 |
Note: These are representative values and can vary based on the level of theory used.
In 4-aminopyrazoles, the HOMO is typically localized on the pyrazole ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO is often distributed over the pyrazole ring, indicating that this is the region most likely to accept electrons.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards charged species.[13]
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For 4-aminopyrazoles, the nitrogen atoms of the pyrazole ring and the oxygen atoms of any carbonyl substituents are typically regions of negative potential.
The MEP is instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[13]
NBO analysis can quantify the natural atomic charges on each atom, providing a more intuitive understanding of the charge distribution than Mulliken population analysis. It can also reveal details about hyperconjugative interactions and lone pair delocalization.
Spectroscopic Properties
Theoretical calculations of spectroscopic properties, such as IR and NMR spectra, can be highly correlated with experimental data, aiding in the structural elucidation of newly synthesized compounds.[14][15]
Calculated vibrational frequencies (IR) and chemical shifts (NMR) can be compared with experimental spectra to confirm the structure of a synthesized 4-aminopyrazole derivative.[15][16] Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions in the experimental setup.
Application of Theoretical Insights in Drug Discovery
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18]
Docking algorithms sample a large number of possible conformations and orientations of a ligand within the active site of a protein and use a scoring function to estimate the binding affinity for each pose.
-
Protein Preparation: Obtain the 3D structure of the target kinase (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the 4-aminopyrazole ligand and optimize its geometry. Assign charges and define rotatable bonds.
-
Binding Site Definition: Define the binding site on the protein, typically based on the location of a co-crystallized ligand or known active site residues.
-
Docking Simulation: Run the docking simulation using software such as AutoDock or Glide.
-
Analysis of Results: Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the binding affinity.[18]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. espublisher.com [espublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyrazolo[3,4-d]pyrimidines Utilizing 1H-Pyrazol-4-ylamine Dihydrochloride: An In-depth Technical Guide
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, primarily due to its structural resemblance to the endogenous purine nucleus. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with the ATP-binding sites of various kinases, leading to the modulation of their activity. Consequently, this heterocyclic system is a cornerstone in the development of targeted therapies, particularly in oncology. A multitude of compounds incorporating this scaffold have been investigated and developed as potent inhibitors of enzymes such as cyclin-dependent kinases (CDKs), Src tyrosine kinase, and Bruton's tyrosine kinase (BTK), demonstrating significant potential in the treatment of various cancers and inflammatory diseases. The strategic synthesis of diverse pyrazolo[3,4-d]pyrimidine libraries is therefore a critical endeavor for researchers in the field.
This comprehensive guide provides detailed application notes and protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, with a specific focus on the versatile and accessible starting material, 1H-Pyrazol-4-ylamine dihydrochloride. The protocols outlined herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic efforts.
Synthetic Strategy: From 4-Aminopyrazole to the Fused Pyrimidine Ring
The core of the synthetic strategy involves the construction of the pyrimidine ring onto the pre-existing pyrazole core of 1H-Pyrazol-4-ylamine. This is typically achieved through a cyclocondensation reaction with a suitable one-carbon synthon. The use of this compound as the starting material presents a key consideration: the in-situ neutralization of the hydrochloride salt to liberate the reactive free amine. This is a critical step, as the protonated amine is not nucleophilic enough to participate in the desired condensation reaction. The choice of base and reaction conditions must be carefully optimized to ensure efficient deprotonation without promoting unwanted side reactions.
Two primary and reliable methods for the construction of the pyrazolo[3,4-d]pyrimidine ring from this compound are detailed below:
-
Reaction with Formamide: This is a direct and atom-economical approach where formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring.
-
Reaction with Urea or Thiourea: This method allows for the introduction of an oxo or thioxo functionality at the 4-position of the pyrimidine ring, providing a handle for further functionalization.
The following sections provide detailed, step-by-step protocols for these synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine via Formamide Cyclization
This protocol describes the direct synthesis of the parent 1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate for further elaboration. The high temperature of the reaction facilitates both the neutralization of the dihydrochloride salt and the subsequent cyclization.
Reaction Scheme:
A schematic of the synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
Materials and Equipment:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Formamide | ACS Reagent Grade | Commercial Source |
| Ethanol | Anhydrous | Commercial Source |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Magnetic stirrer and stir bar | - | - |
| Buchner funnel and filter paper | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.56 g, 10 mmol).
-
Addition of Reagent: Add an excess of formamide (40 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the cooled mixture into ice-water (100 mL) and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
-
Drying: Dry the purified product under vacuum at 60 °C to a constant weight.
Expected Yield: 70-80%
Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one via Urea Cyclization
This protocol details the synthesis of the 4-oxo derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which is a valuable intermediate for further chemical modifications, such as chlorination followed by nucleophilic substitution.
Reaction Scheme:
A schematic of the synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Materials and Equipment:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Urea | ACS Reagent Grade | Commercial Source |
| Pyridine | Anhydrous | Commercial Source |
| Round-bottom flask (50 mL) | - | - |
| Heating bath (oil or sand) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Buchner funnel and filter paper | - | - |
Procedure:
-
Reaction Mixture: In a 50 mL round-bottom flask, thoroughly mix this compound (1.56 g, 10 mmol) and urea (1.20 g, 20 mmol).
-
Solvent and Base: Add anhydrous pyridine (20 mL) to the mixture. Pyridine acts as both a solvent and a base to neutralize the HCl salt.
-
Reaction: Heat the reaction mixture to 120-130 °C in an oil bath with stirring. Maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
To the resulting residue, add water (30 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 15 mL).
-
Purification: Recrystallize the crude product from hot water or a suitable organic solvent to obtain pure 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Drying: Dry the purified product in a vacuum oven at 80 °C.
Expected Yield: 65-75%
Characterization: Confirm the structure of the synthesized compound using 1H NMR, 13C NMR, IR spectroscopy, and Mass Spectrometry.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Protocol | Key Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Formamide | Formamide | 180-190 | 4-6 | 70-80 |
| 2 | Urea | Pyridine | 120-130 | 6-8 | 65-75 |
Workflow Visualization
Synthetic workflow for pyrazolo[3,4-d]pyrimidines.
Causality and Experimental Choices
-
Choice of Starting Material: this compound is a commercially available and stable salt, making it a convenient and cost-effective starting point. The dihydrochloride form ensures stability during storage.
-
Neutralization Strategy: In Protocol 1, the high temperature of refluxing formamide is sufficient to drive off HCl gas, thus liberating the free amine for reaction. In Protocol 2, pyridine is employed as a non-nucleophilic base to neutralize the HCl, allowing the reaction to proceed at a lower temperature. The choice between these methods may depend on the desired final product and the thermal stability of any other functional groups present on a substituted pyrazole precursor.
-
One-Carbon Synthon Selection:
-
Formamide: Provides a direct route to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine, which is a common pharmacophore. Its role as both reagent and solvent simplifies the reaction setup.
-
Urea/Thiourea: These reagents are ideal for introducing a carbonyl or thiocarbonyl group at the 4-position. This functionality is a versatile handle for further synthetic transformations, such as conversion to a 4-chloro derivative, which can then undergo nucleophilic substitution to introduce a wide variety of substituents.
-
-
Reaction Conditions: The elevated temperatures in both protocols are necessary to overcome the activation energy for the cyclocondensation reaction and to ensure a reasonable reaction rate. The choice of solvent is also critical; it must be able to dissolve the starting materials and be stable at the required reaction temperature.
Trustworthiness and Self-Validation
The protocols described are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry. To ensure the trustworthiness and reproducibility of these methods, the following self-validating steps are crucial:
-
Starting Material Purity: The purity of the this compound should be confirmed by melting point and spectroscopic analysis (e.g., 1H NMR) before use. Impurities could lead to side reactions and lower yields.
-
Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and to ensure the complete consumption of the starting material. This prevents unnecessary heating, which could lead to decomposition of the product.
-
Thorough Characterization: The identity and purity of the final product must be rigorously confirmed by a suite of analytical techniques, including 1H NMR, 13C NMR, Mass Spectrometry, and elemental analysis. Comparison of the obtained data with literature values for known compounds provides a strong validation of the synthetic outcome.
-
Yield Optimization: The provided yields are typical, but may be further optimized by adjusting reaction parameters such as temperature, reaction time, and reagent stoichiometry.
By adhering to these principles of careful execution and thorough analysis, researchers can confidently apply these protocols to synthesize pyrazolo[3,4-d]pyrimidines for their drug discovery and development programs.
References
-
El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2022). Pyrazolo[3,4-d]pyrimidines as a promising scaffold in medicinal chemistry: A comprehensive review. Journal of Molecular Structure, 1263, 133177. [Link]
-
Rani, P., & Srivastava, V. K. (2018). A review on synthetic strategies and therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 26(10), 2689-2704. [Link]
-
Abdel-Aziz, A. A.-M., & El-Sayed, M. A. A. (2020). Pyrazolo[3,4-d]pyrimidine derivatives as a privileged scaffold in medicinal chemistry: A review on their synthesis and biological activities. European Journal of Medicinal Chemistry, 193, 112217. [Link]
-
Hassan, A. S., & Hafez, T. S. (2018). Pyrazolo[3,4-d]pyrimidine derivatives: A patent review (2010-2016). Expert Opinion on Therapeutic Patents, 28(2), 127-146. [Link]
-
Fayed, A. A., & El-Adl, K. (2019). Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 28(10), 1675-1688. [Link]
Application Notes and Protocol for Suzuki Coupling with 1H-Pyrazol-4-ylamine Dihydrochloride
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Coupling
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with tailored pharmacological profiles. The functionalization of the pyrazole ring is a key strategy for modulating the therapeutic properties of these compounds. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[1][2][3] This application note provides a comprehensive guide and a detailed protocol for the Suzuki coupling of 1H-Pyrazol-4-ylamine dihydrochloride, a valuable starting material for the synthesis of diverse 4-aryl or 4-heteroaryl pyrazole derivatives.
Understanding the Substrate: Challenges and Considerations with this compound
The use of this compound in Suzuki coupling presents a unique set of challenges that must be addressed for successful reaction outcomes.
-
Acidic Nature : The dihydrochloride salt will neutralize two equivalents of the base added to the reaction mixture. Therefore, a stoichiometric excess of the base is crucial to ensure that the catalytic cycle, which requires a basic medium, can proceed efficiently.
-
Coordination to Palladium : The presence of two nitrogen atoms in the pyrazole ring and the exocyclic amino group can lead to coordination with the palladium catalyst. This can potentially inhibit the catalytic activity by forming stable, off-cycle complexes.[4][5] The choice of bulky, electron-rich ligands can mitigate this issue by sterically shielding the palladium center.
-
Potential for Side Reactions : As with many heterocyclic substrates, side reactions such as protodeboronation of the boronic acid partner and dehalogenation of the halo-pyrazole (if used as the coupling partner) can occur.[6][7][8] Careful optimization of the reaction conditions is necessary to minimize these undesired pathways.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps that cycle a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of a Halogenated Pyrazole with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of a 4-halo-1H-pyrazol-5-amine with an arylboronic acid. The use of a pre-catalyst is recommended for improved efficiency and reproducibility.[9][10]
Table 1: Reagents and Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| 4-Bromo-1H-pyrazol-5-amine Dihydrochloride | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Palladium Pre-catalyst (e.g., XPhos Pd G2) | 0.02 - 0.05 | Catalyst |
| Ligand (e.g., XPhos) | 0.04 - 0.10 | Stabilizes Catalyst |
| Base (e.g., K₃PO₄) | 3.0 - 4.0 | Activates Boronic Acid & Neutralizes HCl |
| Solvent (e.g., 1,4-Dioxane/H₂O) | - | Reaction Medium |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1H-pyrazol-5-amine dihydrochloride (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium pre-catalyst (0.02-0.05 eq.), the ligand (if not using a pre-catalyst with an integrated ligand), and the base (3.0-4.0 eq.).
-
Degassing: Seal the flask with a septum and thoroughly degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times. This is critical to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the reaction mixture via syringe. The use of aqueous solvent systems is common and can enhance the reaction rate.[1][11]
-
Reaction Execution:
-
Conventional Heating: Place the sealed flask in a preheated oil bath at 80-110 °C.
-
Microwave Irradiation: If using a microwave reactor, heat the reaction mixture to 100-140 °C for 10-30 minutes.[12] Microwave heating can significantly reduce reaction times.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13][14]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1H-pyrazol-5-amine.
Workflow for Suzuki Coupling Protocol
Caption: A generalized workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Suzuki Coupling of Aminopyrazoles
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inactivation: The amino and pyrazole nitrogens may be coordinating to the palladium center. | Use bulkier, more electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to shield the palladium.[5][10] Consider using a pre-formed palladium precatalyst for better activity.[10] |
| Insufficient Base: The dihydrochloride starting material requires extra base for neutralization. | Increase the equivalents of a strong base like K₃PO₄ or Cs₂CO₃.[8] | |
| Poor Solubility: The starting materials or intermediates may not be fully dissolved. | Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[6][11] An increase in reaction temperature may also help. | |
| Significant Dehalogenation | Mechanism: A competing pathway where the halo-pyrazole is reduced. | Use a weaker base such as K₂CO₃ or CsF.[5] Employ bulky ligands that favor reductive elimination over other pathways.[15] Running the reaction at a lower temperature can also be beneficial. |
| Protodeboronation of Boronic Acid | Hydrolysis: The boronic acid is unstable under the reaction conditions. | Use a more stable boronate ester (e.g., pinacol or MIDA ester) which acts as a slow-release source of the boronic acid.[2][8][16] Ensure anhydrous conditions if water is promoting this side reaction.[8] |
| Homocoupling of Boronic Acid | Oxygen Presence: Dissolved oxygen can promote the homocoupling of boronic acids. | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[5] |
The Question of N-Protection
While recent advances have enabled the successful Suzuki coupling of unprotected N-H containing heterocycles, N-protection of the pyrazole ring can sometimes be advantageous.[4][7][17]
-
When to Consider Protection: If significant side reactions or low yields are observed with the unprotected substrate, protection of the pyrazole nitrogen with a group like Boc (di-tert-butyl carbonate) can be beneficial.[18][19] This can prevent N-arylation and other undesired reactions.
-
Deprotection: The Boc group can often be removed under acidic conditions or, in some cases, it may be cleaved in situ during the Suzuki reaction work-up.[19]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel pyrazole-containing compounds. By carefully considering the unique challenges posed by this substrate and by optimizing the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jedinák, L., Zátopková, R., Džubák, P., Hajdúch, M., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 395–409. [Link]
-
The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Jedinák, L., Zátopková, R., Džubák, P., Hajdúch, M., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Advion Inc. (n.d.). SUZUKI REACTION MONITORING. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
-
The Role of Pyrazole Boronic Esters in Modern Pharmaceutical Synthesis. (2025). [Link]
-
Fors, B. P., Kratt, K. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(39), 14611–14623. [Link]
-
Garg, N. K., & Szostak, M. (2016). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 18(22), 5824–5827. [Link]
-
Wang, C.-A., Rahman, M. M., Dziuk, B., Szostak, R., & Szostak, M. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2296–2304. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). MDPI. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2012). National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). ACS Publications. [Link]
-
Pisár, M., Schütznerová, E., Hančík, F., Popa, I., Trávníček, Z., & Cankař, P. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(39), 14611–14623. [Link]
-
Jedinák, L., & Cankař, P. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(24), 4474–4481. [Link]
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ResearchGate. (n.d.). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 1H-Pyrazol-4-ylamine Dihydrochloride
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this powerful cross-coupling reaction to a challenging substrate class: heteroaromatic amine salts, specifically focusing on 1H-Pyrazol-4-ylamine dihydrochloride. The synthesis of 4-aminopyrazole derivatives is of significant interest due to their prevalence in bioactive molecules, including kinase inhibitors and other therapeutic agents.[4] This document will delve into the mechanistic nuances, address the specific challenges posed by the dihydrochloride salt form and the coordinating nature of the pyrazole ring, and provide detailed, optimized protocols for successful C-N bond formation. We will explore catalyst and ligand selection, base and solvent optimization, and present a step-by-step workflow designed for reproducibility and high yield.
Introduction: The Power and Challenge of Heteroaromatic Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr) reactions, which often require harsh conditions and have limited substrate scope.[2][5] The reaction facilitates the coupling of an amine with an aryl or heteroaryl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][6]
Despite its broad utility, the amination of N-heterocyclic amines, particularly those like pyrazoles, presents unique challenges.[7] Five-membered heterocyclic halides can be difficult coupling partners, potentially due to their ability to coordinate to and deactivate the palladium catalyst.[7][8] Furthermore, the use of amine substrates in their salt form, such as this compound, introduces additional complexity. The hydrochloride salt must be neutralized in situ, requiring careful selection of a base that is strong enough to deprotonate the amine hydrochloride and facilitate the catalytic cycle without promoting side reactions or degrading the catalyst.[9]
This guide aims to demystify these challenges by providing a robust framework for decision-making in the lab.
Understanding the Core Challenges
The Dihydrochloride Salt Form: A Question of Basicity
The primary obstacle when using this compound is the presence of two equivalents of HCl. This necessitates the use of a sufficient excess of a strong base to:
-
Neutralize both equivalents of HCl to generate the free amine.
-
Deprotonate the free amine to form the active nucleophile for the catalytic cycle.
Strong, non-nucleophilic bases are typically required. While alkali metal alkoxides like sodium tert-butoxide (NaOt-Bu) are highly effective and common, they are incompatible with base-sensitive functional groups.[10] Weaker inorganic bases such as carbonates (e.g., Cs₂CO₃, K₃PO₄) offer greater functional group tolerance but may require higher temperatures or longer reaction times.[8][11] For substrates bearing protic functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be an excellent choice.[10]
The Pyrazole Moiety: A Competing Ligand
The pyrazole ring itself contains nitrogen atoms that can act as ligands, potentially coordinating to the palladium center and inhibiting catalysis.[7] This makes the choice of the primary phosphine ligand critically important. Bulky, electron-rich phosphine ligands are essential to sterically disfavor the coordination of the pyrazole substrate and to promote the desired catalytic cycle steps: oxidative addition and reductive elimination.[3][8] Ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig groups have demonstrated exceptional performance in coupling challenging heterocyclic substrates.[3][8]
Catalyst System Selection: Precatalysts for Reliability
While generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible, the use of well-defined palladium precatalysts is highly recommended for reproducibility and efficiency.[11] These precatalysts, often featuring a biaryl phosphine ligand, are typically air- and moisture-stable and generate the active LPd(0) species under the basic reaction conditions, leading to more consistent results.[11][12] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, forming robust palladium complexes that are highly active in C-N coupling.[2][5][13]
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The process begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[3][10][11]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow Overview
A successful experiment follows a logical progression from careful reagent preparation to reaction execution and final product analysis.
Caption: Standard workflow for a Buchwald-Hartwig amination experiment.
Optimized Protocol: Coupling of 1-bromo-4-nitrobenzene with this compound
This protocol details a representative amination using a common aryl bromide. Researchers should consider this a starting point for optimization with their specific aryl halide.
Reagents and Materials
| Reagent | M.W. | Amount | Moles | Equivalents |
| 1-bromo-4-nitrobenzene | 202.01 | 202 mg | 1.0 mmol | 1.0 |
| This compound | 156.02 | 187 mg | 1.2 mmol | 1.2 |
| XPhos Pd G3 Precatalyst | 868.47 | 17.4 mg | 0.02 mmol | 0.02 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 327 mg | 3.4 mmol | 3.4 |
| Toluene (Anhydrous, Degassed) | - | 5 mL | - | - |
Rationale for Component Selection:
-
Aryl Halide: 1-bromo-4-nitrobenzene is an activated aryl bromide, making it a good starting substrate for optimization. Aryl bromides are generally more reactive than chlorides but less so than iodides.[11]
-
Amine: A slight excess (1.2 eq) of the amine is used to drive the reaction to completion.
-
Catalyst System: The XPhos ligand is a bulky, electron-rich dialkylbiaryl phosphine known to be highly effective for coupling heteroaromatic substrates.[8] The G3 (third-generation) precatalyst offers excellent stability and activity.[12] A catalyst loading of 2 mol% is a standard starting point.
-
Base: NaOt-Bu is a strong base capable of neutralizing the dihydrochloride and facilitating catalysis.[6] A total of 3.4 equivalents are used: 2.4 eq to neutralize the dihydrochloride (2 x 1.2 eq) and 1.0 eq for the catalytic cycle itself.
-
Solvent: Toluene is a common non-polar solvent for this reaction.[10] Dioxane is another excellent alternative.[1] Solvents must be anhydrous and degassed to prevent catalyst deactivation.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol), this compound (187 mg, 1.2 mmol), and sodium tert-butoxide (327 mg, 3.4 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the XPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol) to the flask.
-
Solvent Addition: Seal the flask, and using a syringe, add 5 mL of anhydrous, degassed toluene.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench with 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-nitrophenyl)-1H-pyrazol-4-amine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient base- Water or oxygen in the system- Low reaction temperature | - Use a fresh batch of precatalyst.- Screen other ligands (e.g., tBuXPhos, RuPhos).[10]- Ensure base is fresh and dry; increase stoichiometry if needed.- Use properly dried and degassed solvents and inert atmosphere techniques.- Increase temperature in 10 °C increments (up to 120 °C for toluene). |
| Side Product Formation (e.g., Hydrodehalogenation) | - Catalyst decomposition- Presence of water | - Screen different catalyst/ligand combinations.- Ensure rigorously anhydrous conditions. |
| Poor Solubility of Reagents | - Inappropriate solvent | - Try a different solvent such as 1,4-dioxane or tert-amyl alcohol.- Ensure vigorous stirring.[11] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in the judicious selection of a strong, non-nucleophilic base in sufficient excess to neutralize the amine salt, and a bulky, electron-rich ligand to promote efficient catalysis while mitigating catalyst inhibition by the pyrazole substrate. The use of well-defined palladium precatalysts is strongly recommended to ensure reproducibility. The protocols and insights provided herein serve as a robust starting point for researchers to successfully synthesize valuable 4-aminopyrazole derivatives, paving the way for further discoveries in medicinal chemistry and materials science.
References
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines . (n.d.). Science.gov. Retrieved January 12, 2026, from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Retrieved January 12, 2026, from [Link]
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Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI . Molecules, 25(20), 4697. [Link]
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Gawin, R., et al. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . Chemical Reviews, 117(13), 8796-8848. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . (2024). YouTube. Retrieved January 12, 2026, from [Link]
-
Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]
-
Lee, H., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine . ResearchGate. Retrieved January 12, 2026, from [Link]
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Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . The Journal of Organic Chemistry, 86(24), 18064–18076. [Link]
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Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination . The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Buchwald-Hartwig Cross-Coupling . (2021). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
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Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions . (2025). National Library of Medicine. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia . (n.d.). Retrieved January 12, 2026, from [Link]
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Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . Organic Letters, 16(2), 592–595. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . (n.d.). University College London. Retrieved January 12, 2026, from [Link]
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The Buchwald–Hartwig Reaction . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Help troubleshooting a Buchwald-Hartwig amination? . (2018). Reddit. Retrieved January 12, 2026, from [Link]
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Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts . (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Hartwig, J. F., et al. (2010). Palladium-Catalyzed Amination of Aryl Halides . Organic Reactions. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development . Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
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Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides . Chemical Science, 2(7), 1371–1379. [Link]
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N-alkylation of 1H-Pyrazol-4-ylamine dihydrochloride reaction conditions
An Application Guide for Drug Development Professionals
Application Note: N-alkylation of 1H-Pyrazol-4-ylamine Dihydrochloride
Abstract
N-alkylated 4-aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors.[1] The synthesis of these vital intermediates often begins with commercially available starting materials like this compound.[2][3] However, the presence of the dihydrochloride salt introduces specific challenges that require a carefully considered reaction strategy. This application note provides a detailed guide for researchers, explaining the fundamental chemical principles, critical experimental parameters, and step-by-step protocols for the successful N-alkylation of this substrate. We address the crucial role of base selection in neutralizing the salt and facilitating the reaction, offering two robust protocols tailored for different classes of alkylating agents.
Chemical Principles & Mechanistic Overview
The N-alkylation of a pyrazole is fundamentally a nucleophilic substitution reaction. The pyrazole ring, once deprotonated, acts as a potent nucleophile that attacks an electrophilic alkylating agent (e.g., an alkyl halide). However, the starting material, this compound, is a salt where both the exocyclic amino group and one of the pyrazole ring nitrogens are protonated.
The Critical Role of the Base: Before N-alkylation can occur, a base is required to perform two essential functions:
-
Neutralization: Two equivalents of base are needed to neutralize the two hydrochloride molecules, liberating the free base form of 1H-Pyrazol-4-ylamine.
-
Deprotonation: A subsequent equivalent of base is required to deprotonate the N-H of the pyrazole ring, generating the nucleophilic pyrazolate anion.
Therefore, a minimum of three equivalents of a strong base (like NaH) or a larger excess of a weaker base (like K₂CO₃) is theoretically necessary to drive the reaction to completion. The choice of base is a critical parameter that dictates reaction efficiency and success.[1][4]
Reaction Mechanism
The overall transformation proceeds via a two-step mechanism after the initial neutralization of the dihydrochloride salt.
Caption: General mechanism for base-mediated N-alkylation of pyrazole.
Critical Experimental Parameters: The Causality Behind Choices
Synthesizing technical accuracy with field-proven insights is crucial for reproducible results. The choices made during experimental setup are not arbitrary; they are grounded in chemical principles that govern reaction outcomes.
-
Choice of Base: The selection of a base is the most critical decision.
-
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are safer and easier to handle than alkali metal hydrides.[5] They are effective for reactions with reactive alkylating agents like primary iodides and bromides. A significant excess (3-5 equivalents) is often required to ensure complete neutralization and maintain a sufficient concentration of the pyrazolate anion. Cesium carbonate can sometimes offer improved yields due to the higher solubility of the cesium pyrazolate salt.[6]
-
Strong Bases (e.g., NaH): Sodium hydride is used for less reactive alkylating agents (e.g., alkyl chlorides, secondary halides) or when a weaker base fails.[4] It irreversibly deprotonates the pyrazole, ensuring a high concentration of the nucleophile. However, it is moisture-sensitive, flammable, and requires handling under an inert atmosphere.[7]
-
-
Choice of Solvent: The solvent must be able to dissolve the pyrazole salt and the base while being inert to the reaction conditions.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice.[1][4][5] They effectively solvate the cation of the base (e.g., K⁺, Na⁺), leaving the pyrazolate anion more "naked" and nucleophilic, thereby accelerating the Sₙ2 reaction. DMF and DMSO are particularly good at dissolving a wide range of reagents but can be difficult to remove during workup. Acetonitrile is a good alternative with a lower boiling point.
-
-
Choice of Alkylating Agent: The reactivity of the alkylating agent directly impacts reaction time and temperature.
-
Reactivity Trend: The typical Sₙ2 reactivity trend for the leaving group is I > Br > Cl > OTs.[8] Alkyl iodides are the most reactive and often allow for milder reaction conditions (lower temperatures, shorter times).
-
Steric Hindrance: As the steric bulk of the alkylating agent increases (primary < secondary < tertiary), the rate of the Sₙ2 reaction decreases significantly.[9] Tertiary halides will typically not work and will lead to elimination byproducts.
-
-
Temperature and Monitoring:
-
Reactions with reactive alkyl halides can often be run at room temperature to 60 °C. Less reactive electrophiles may require heating to 80-100 °C.[1]
-
Constant monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of completion and prevent the formation of degradation byproducts from prolonged heating.[7]
-
Experimental Workflow & Protocols
The following diagram outlines the standard laboratory workflow for performing the N-alkylation reaction, from initial setup to final product characterization.
Caption: General experimental workflow for N-alkylation.
Protocol 1: General N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol is recommended for reactive primary alkylating agents such as methyl iodide, ethyl bromide, or benzyl bromide.
Materials:
-
This compound (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), finely ground (4.0 eq.)
-
Alkyl Halide (1.1 - 1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and finely ground potassium carbonate (4.0 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting pyrazole.
-
Stir the suspension vigorously at room temperature for 30 minutes to facilitate neutralization.
-
Add the alkyl halide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-24 hours).[7]
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (approx. 10x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine (2 x 5 volumes) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkyl-4-aminopyrazole.[10]
Protocol 2: N-Alkylation using Sodium Hydride (NaH)
This protocol is for less reactive alkylating agents or when Protocol 1 fails. Caution: NaH reacts violently with water. This procedure must be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
This compound (1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (3.3 eq.)
-
Alkyl Halide (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add NaH (3.3 eq.).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[7]
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution until effervescence ceases.[7]
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary & Characterization
The following table provides a summary of typical reaction parameters for the N-alkylation of pyrazoles. Yields are representative and will vary based on the specific substrate and scale.
| Alkylating Agent (R-X) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Methyl Iodide | K₂CO₃ (4.0) | DMF | 60 | 8-12 | 85-95% |
| Ethyl Bromide | K₂CO₃ (4.0) | DMF | 70 | 12-18 | 80-90% |
| Benzyl Bromide | K₂CO₃ (4.0) | ACN | 80 | 6-10 | 90-98% |
| Isopropyl Bromide | NaH (3.3) | THF | 65 | 24 | 40-60% |
| 2-Chloropropane | NaH (3.3) | DMF | 80 | 24-48 | 30-50% |
Product Characterization: The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure, including the position of the alkyl group.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]
References
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-120. [Link]
-
Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-120. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate Publication. [Link]
-
ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate Publication. [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. National Library of Medicine. [Link]
-
ResearchGate. (2001). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate Publication. [Link]
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National Institutes of Health (NIH). (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Library of Medicine. [Link]
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Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
ResearchGate. (2010). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate Publication. [Link]
- Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Library of Medicine. [Link]
-
ResearchGate. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate Publication. [Link]
-
Drugs.com. (2023). List of Alkylating agents. Drugs.com. [Link]
-
ResearchGate. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate Publication. [Link]
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-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Selective synthesis of minimally differentiated N-alkyl pyrazoles and... ResearchGate Publication. [Link]
-
ResearchGate. (2018). Synthesis of N-alkyl-4-aminopyridine. ResearchGate Publication. [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. National Library of Medicine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. inno-pharmchem.com. [Link]
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Semantic Scholar. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Semantic Scholar. [Link]
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Application Notes & Protocols: 1H-Pyrazol-4-ylamine Dihydrochloride in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of oncogenesis and other diseases.[1] Consequently, kinase inhibitors represent a cornerstone of modern targeted therapy. Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" for its remarkable ability to anchor inhibitors within the ATP-binding site of kinases.[2][3] This guide provides an in-depth exploration of 1H-Pyrazol-4-ylamine dihydrochloride , a versatile and strategic starting material for the synthesis of a diverse range of pyrazole-based kinase inhibitors. We will dissect the rationale behind its use, provide detailed, field-proven synthetic protocols for key transformations, and offer expert insights into overcoming common experimental challenges.
The Strategic Value of the 4-Aminopyrazole Core
The pyrazole scaffold is prevalent in numerous FDA-approved kinase inhibitors, including Crizotinib (ALK/MET), Ruxolitinib (JAK1/2), and Erdafitinib (FGFR).[1][2] Its value stems from a combination of synthetic accessibility and ideal stereoelectronic properties that allow it to function as a bioisostere of the adenine ring of ATP.[4]
The 4-amino-substituted pyrazole, accessible from 1H-Pyrazol-4-ylamine, is particularly effective. The exocyclic amino group and the pyrazole ring nitrogens can form a critical network of hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of ATP, providing a strong anchor point for the inhibitor and serving as a foundation for achieving high potency.[4][5] The 4-amino position also provides a convenient synthetic handle for introducing a variety of substituents to explore the solvent-exposed region of the ATP pocket, enabling the fine-tuning of selectivity and pharmacokinetic properties.
Figure 1: Binding model of a generic 4-aminopyrazole inhibitor in a kinase ATP pocket.
Core Synthetic Transformations and Protocols
This compound is a stable, crystalline solid, but the presence of two hydrochloride equivalents necessitates in-situ neutralization for most synthetic applications. The most common and powerful transformation is the acylation of the 4-amino group to form an amide bond, a key structural motif in many potent inhibitors.
Protocol 1: General Procedure for N-Acylation
This protocol describes the fundamental reaction of coupling 1H-Pyrazol-4-ylamine with a carboxylic acid chloride. This reaction forms the core of many CDK and Aurora kinase inhibitors.[6][7][8]
Caption: General workflow for the N-acylation of 1H-Pyrazol-4-ylamine.
Materials:
-
This compound
-
Substituted acyl chloride (e.g., 2,6-dichlorobenzoyl chloride) (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution & Neutralization: Add anhydrous DCM (approx. 0.1 M concentration) and cool the resulting slurry to 0 °C in an ice bath. Add the base (TEA or DIPEA, 2.2 eq) dropwise with vigorous stirring. Allow the mixture to stir for 15-20 minutes at 0 °C. Causality Note: This step is critical to generate the free base of the aminopyrazole, which is the active nucleophile. Using at least 2 equivalents of base is essential to neutralize both HCl molecules.
-
Acylation: In a separate flask, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold pyrazole mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure N-acylated pyrazole product.
Application Case Study 1: Synthesis of a Core Fragment for AT7519-like CDK Inhibitors
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs) and contains a 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide structure.[6][9][10] The following protocol adapts the general N-acylation procedure to synthesize the key 4-(acylamino)pyrazole core.
Reaction: Synthesis of 4-(2,6-dichlorobenzoylamino)-1H-pyrazole.
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 156.01 | 10.0 | 1.0 | 1.56 g |
| 2,6-Dichlorobenzoyl chloride | 209.48 | 10.5 | 1.05 | 2.20 g |
| Triethylamine (TEA) | 101.19 | 22.0 | 2.2 | 3.06 mL |
| Anhydrous DCM | - | - | - | 100 mL |
Expected Outcome: Following the general protocol, this reaction typically yields the desired product as a white to off-white solid in 75-90% yield after purification. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
For inhibitors like Crizotinib, the pyrazole core is often N-arylated.[11][12] While direct arylation of 1H-Pyrazol-4-ylamine can be challenging due to competing N1 and N2 reactivity, a common strategy involves protecting one of the ring nitrogens (e.g., as a Boc or SEM derivative) or using a pre-functionalized pyrazole. This protocol outlines a general method for the Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
Materials:
-
N-protected 4-amino-1H-pyrazole (1.0 eq)
-
Aryl halide (bromide or iodide) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu), 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the N-protected aminopyrazole, aryl halide, base, palladium catalyst, and ligand under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate or DCM.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Subsequent deprotection steps may be required to reveal the final product.
Technical Insights & Troubleshooting
-
Handling the Dihydrochloride: this compound is hygroscopic. Store it in a desiccator and handle it quickly in a dry environment. Incomplete neutralization is a common cause of low yields in acylation reactions; using a slight excess of base (2.2-2.5 eq) is recommended.
-
Regioselectivity of Acylation: The exocyclic 4-amino group is significantly more nucleophilic than the ring nitrogens. Under the standard conditions described in Protocol 1 (mild base, 0 °C to RT), acylation occurs selectively at the 4-amino position.[13] However, using stronger bases, higher temperatures, or a large excess of acylating agent can lead to di-acylation on both the amino group and a ring nitrogen.
-
Purification: The products of these reactions, particularly the free amines, can be quite polar. This may cause streaking on silica gel columns. To mitigate this, consider using a more polar eluent system (e.g., 5-10% Methanol in DCM) or adding a small amount (0.5-1%) of TEA or ammonia to the mobile phase to improve peak shape.
Representative Pyrazole-Based Kinase Inhibitors
The 4-aminopyrazole scaffold has been successfully incorporated into numerous clinical and preclinical kinase inhibitors targeting a wide range of kinases.
| Inhibitor Name | Primary Kinase Target(s) | Reported Potency (IC₅₀/Kᵢ) |
| Danusertib (PHA-739358) | Aurora A/B/C, Abl | 13 nM (Aurora A), 79 nM (Aurora B)[8][14] |
| AT7519 | CDK1, 2, 4, 5, 9 | <100 nM for most CDKs[6][9][15] |
| Crizotinib | ALK, c-MET, ROS1 | ALK (IC₅₀ ≈ 20-30 nM)[11][16] |
| Afuresertib | Akt1, 2, 3 | 0.08 nM (Akt1 Kᵢ)[3][17] |
| Compound 8t (Derivative) | FLT3, CDK2/4 | 0.089 nM (FLT3), 0.719 nM (CDK2)[18] |
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its structure provides a direct route to the 4-aminopyrazole core, which serves as an exceptional hinge-binding motif. Through straightforward and robust synthetic transformations such as N-acylation and N-arylation, medicinal chemists can rapidly access a wide chemical space to develop novel, potent, and selective kinase inhibitors for therapeutic applications. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals aiming to leverage this privileged scaffold in their discovery programs.
References
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- Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow.
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- Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. Benchchem.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
- Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine...
- Synthesis of Crizotinib (PF-02341066). Synfacts.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
- Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. AACR Journals.
- AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and P
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central.
- Danusertib (PHA-739358) – Aurora Kinase Inhibitor. APExBIO.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Astex announces IND approval for novel cancer drug
- AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. NIH.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Danusertib (PHA-739358). Selleck Chemicals.
- The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxyl
- Danusertib (PHA-739358). MedChemExpress.
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- 15. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Pyrazole-Based CDK Inhibitors Utilizing 1H-Pyrazol-4-ylamine dihydrochloride
Introduction: The Pyrazole Scaffold as a Cornerstone in CDK Inhibition
The dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[1][2][3][4][5] CDKs are serine/threonine kinases that, in complex with their cyclin partners, govern the progression of the cell cycle.[2][4] Specifically, the CDK2/Cyclin E complex is pivotal for the G1 to S phase transition, and its aberrant activity is frequently observed in various malignancies.[2][4] Consequently, the development of potent and selective CDK2 inhibitors is a significant focus in oncology drug discovery.
The pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[6][7] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1H-Pyrazol-4-ylamine dihydrochloride as a key starting material for the synthesis of a potent class of pyrazole-based CDK inhibitors. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols, and outline methods for characterization and biological evaluation.
Starting Material: this compound
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 103286-58-4 | [8] |
| Molecular Formula | C₃H₇Cl₂N₃ | [8] |
| Molecular Weight | 156.01 g/mol | [8] |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in water, methanol, and DMSO | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed. | [9][10][11][12] |
Safety and Handling:
This compound is a chemical substance that requires careful handling to minimize risk. The following precautions are based on data for similar aminopyrazole hydrochlorides and general laboratory safety standards.[9][10][12]
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A laboratory coat, safety goggles, and nitrile gloves are mandatory.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
-
First Aid Measures:
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[11]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]
Biological Rationale: Targeting the CDK2/Cyclin E Pathway
The CDK2/Cyclin E complex plays a crucial role in the G1/S checkpoint of the cell cycle. Its primary function is to phosphorylate the retinoblastoma protein (pRb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of pRb by CDK2/Cyclin E leads to the release of E2F, which then activates the transcription of genes necessary for DNA replication and S-phase entry. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[2][4] The pyrazole-based inhibitors synthesized from 1H-Pyrazol-4-ylamine are designed to competitively bind to the ATP-binding site of CDK2, thereby preventing the phosphorylation of pRb and inducing cell cycle arrest and apoptosis.
Caption: General synthetic workflow for the preparation of a pyrazole-based CDK inhibitor.
Part 1: Synthesis of tert-butyl (1H-pyrazol-4-yl)carbamate (Intermediate 1)
Rationale: The dihydrochloride salt must first be neutralized to the free amine. Subsequently, the amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the following N-arylation step.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine to the suspension and stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (1H-pyrazol-4-yl)carbamate as a solid.
Part 2: Synthesis of N-Aryl Protected 4-aminopyrazole (Intermediate 2)
Rationale: A substituted aryl group is introduced at the N1 position of the pyrazole ring via a Buchwald-Hartwig cross-coupling reaction. This aryl group will occupy a key hydrophobic pocket in the CDK2 active site.
Materials:
-
tert-butyl (1H-pyrazol-4-yl)carbamate (1.0 eq)
-
Substituted aryl halide (e.g., 2-bromo-5-fluoropyridine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry, argon-flushed flask, add tert-butyl (1H-pyrazol-4-yl)carbamate, the aryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-arylated intermediate.
Part 3: Synthesis of N-Aryl-1H-pyrazol-4-amine (Intermediate 3)
Rationale: The Boc protecting group is removed under acidic conditions to liberate the 4-amino group for the subsequent amide coupling reaction.
Materials:
-
N-Aryl protected 4-aminopyrazole (from Part 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-arylated intermediate in DCM.
-
Add an excess of TFA (e.g., 20% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.
Part 4: Synthesis of the Final CDK Inhibitor (Amide Coupling)
Rationale: The final step involves coupling the N-aryl-1H-pyrazol-4-amine with a carboxylic acid. The substituent on the carboxylic acid is designed to interact with the solvent-exposed region of the CDK2 active site.
Materials:
-
N-Aryl-1H-pyrazol-4-amine (from Part 3) (1.0 eq)
-
Substituted carboxylic acid (e.g., 4-(methylsulfonyl)benzoic acid) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Aryl-1H-pyrazol-4-amine and the carboxylic acid in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 5 minutes.
-
Add HATU in one portion and stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into water, which may precipitate the crude product.
-
Collect the solid by filtration, or if no solid forms, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC to yield the pure CDK inhibitor.
Characterization and Data Analysis
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence of key protons and their chemical environment. Expected signals include aromatic protons from the pyrazole and aryl rings, and amide N-H protons. [13][14][15][16][17]* ¹³C NMR: Used to confirm the carbon framework of the molecule. [13][14][15] Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final compound by providing an accurate mass measurement. [13] Purity Assessment:
-
High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound, which should ideally be >95% for biological testing.
| Analytical Technique | Expected Observations for a Hypothetical Final Product |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5-9.5 (s, 1H, amide NH), 8.5-7.0 (m, aromatic protons), 3.2 (s, 3H, sulfonyl CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165-160 (amide C=O), 150-110 (aromatic carbons), 45-40 (sulfonyl CH₃) |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ should match the observed m/z within a 5 ppm error margin. |
| HPLC | A single major peak with >95% purity. |
In Vitro Biological Evaluation
CDK2/Cyclin E Kinase Assay: The inhibitory activity of the synthesized compound against CDK2 is determined using a biochemical kinase assay. This typically involves incubating recombinant human CDK2/Cyclin E with a known substrate (e.g., a peptide derived from Histone H1) and ATP. The amount of phosphorylated substrate is then quantified, often using methods like ADP-Glo™ kinase assay or radiometric assays. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated. [7][18] Cell-Based Proliferation Assays: The anti-proliferative effects of the compound are assessed in cancer cell lines known to be dependent on CDK2 activity (e.g., certain breast or ovarian cancer cell lines). [19]Cells are treated with increasing concentrations of the inhibitor for a set period (e.g., 72 hours), and cell viability is measured using assays such as MTT or CellTiter-Glo®. The GI₅₀ (concentration for 50% growth inhibition) is then determined.
Conclusion
This guide provides a comprehensive framework for the synthesis and evaluation of novel CDK inhibitors using this compound as a versatile starting material. The inherent properties of the pyrazole scaffold, combined with the strategic functionalization outlined in these protocols, offer a robust platform for the development of potent and selective anticancer agents. Adherence to the described synthetic procedures, safety precautions, and analytical methods will enable researchers to efficiently generate and validate new chemical entities targeting the crucial CDK2 signaling pathway in cancer.
References
-
Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved from [Link]
-
Gong, J., et al. (2021). CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities. Cell Reports. Available at: [Link]
-
Gupta, A., et al. (2024). From cell cycle control to cancer therapy: exploring the role of CDK1 and CDK2 in tumorigenesis. Journal of Translational Medicine. Available at: [Link]
-
Gupta, A., et al. (2024). From cell cycle control to cancer therapy: exploring the role of CDK1 and CDK2 in tumorigenesis. PubMed. Retrieved from [Link]
-
Bioengineer.org. (2024). CDK1 & CDK2: Targets in Cancer Therapy. Retrieved from [Link]
-
Rana, S., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. Retrieved from [Link]
-
Rana, S., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. Retrieved from [Link]
-
Rana, S., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Research Nebraska. Retrieved from [Link]
-
Liao, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Retrieved from [Link]
-
El-Naggar, M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Retrieved from [Link]
-
Patil, A., et al. (2023). Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. ChemRxiv. Retrieved from [Link]
-
Iacob, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]
-
Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]
-
Dzido, G., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]
-
Quiroga, J., et al. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]
-
Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Reddy, T., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]
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Application Notes and Protocols for the N-arylation of 4-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The N-aryl-4-aminopyrazole scaffold is a privileged motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The ability to efficiently and selectively introduce aryl substituents onto the pyrazole nitrogen atoms is a critical step in the synthesis of compound libraries for screening and lead optimization. This guide provides an in-depth technical overview and detailed experimental protocols for the N-arylation of 4-aminopyrazoles, focusing on the most robust and widely adopted transition-metal-catalyzed cross-coupling reactions: the Buchwald-Hartwig, Ullmann, and Chan-Lam reactions. This document is designed to equip researchers with the foundational knowledge and practical guidance necessary to successfully implement these transformations in their own laboratories.
Core Concepts: Navigating Chemoselectivity and Regioselectivity
The N-arylation of 4-aminopyrazoles presents two primary challenges that dictate the experimental approach:
-
Chemoselectivity: The 4-aminopyrazole core possesses two distinct nucleophilic sites: the pyrazole ring nitrogens and the exocyclic 4-amino group. Achieving selective arylation on the pyrazole nitrogen without competing arylation of the 4-amino group is paramount. While in some cases the pyrazole nitrogen is sufficiently more nucleophilic, often a protecting group strategy is employed for the 4-amino group to ensure unambiguous outcomes. Common protecting groups include tert-butoxycarbonyl (Boc), which can be readily installed and removed under specific conditions[1][2].
-
Regioselectivity: Unsymmetrically substituted pyrazoles have two non-equivalent ring nitrogen atoms (N1 and N2). The selective arylation of one over the other is a significant challenge. The outcome is often influenced by steric hindrance from adjacent substituents, the electronic nature of the pyrazole ring, and the choice of catalyst and ligands[3]. For instance, copper catalysis with specific ligands can be tuned to direct arylation to a particular nitrogen site by modulating the stability of the intermediate metallotautomers[3].
Methodology Comparison: Choosing the Right Tool for the Job
The selection of the appropriate N-arylation method depends on several factors, including the nature of the starting materials, functional group tolerance, cost, and desired reaction conditions.
| Method | Arylating Agent | Catalyst System | Key Advantages | Common Limitations |
| Buchwald-Hartwig Amination | Aryl Halides (I, Br, Cl), Triflates | Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos, tBuDavePhos) | Broad substrate scope, excellent functional group tolerance, high yields.[4][5][6] | Cost of palladium and specialized ligands, potential for β-hydride elimination with certain substrates.[5] |
| Ullmann Condensation | Aryl Halides (I, Br) | Copper catalyst (e.g., CuI, Cu₂O) ± Ligand (e.g., diamines, amino acids) | Cost-effective, powerful for specific substrates, modern methods allow for milder conditions.[7][8][9] | Often requires higher temperatures than palladium-catalyzed methods, substrate scope can be more limited.[7] |
| Chan-Lam Coupling | Aryl Boronic Acids | Copper catalyst (e.g., Cu(OAc)₂) + Base + Oxidant (often air) | Mild reaction conditions (often room temperature, open to air), tolerates a wide range of functional groups.[10][11][12][13] | Can require stoichiometric amounts of copper, reaction times can be long.[12] |
Experimental Protocols
Workflow Overview
The general workflow for the N-arylation of a 4-aminopyrazole derivative is outlined below. This may include an optional protection step for the 4-amino group, depending on the specific substrate and desired selectivity.
Caption: General workflow for the N-arylation of 4-aminopyrazoles.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the N-arylation of a protected 4-aminopyrazole with an aryl bromide, adapted from established Buchwald-Hartwig amination procedures[4][11][14][15].
Diagram of the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Materials:
-
Boc-protected 4-aminopyrazole (1.0 mmol)
-
Aryl bromide (1.1 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the Boc-protected 4-aminopyrazole (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation
This protocol outlines a ligand-free, copper-catalyzed N-arylation of a 4-aminopyrazole derivative with an aryl iodide. This method is adapted from established Ullmann coupling procedures[7][9].
Diagram of a Proposed Ullmann-Type Reaction Pathway
Caption: Simplified Ullmann-type catalytic cycle.
Materials:
-
4-Aminopyrazole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 4-aminopyrazole (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (NH₄Cl) to complex and remove residual copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation
This protocol provides a method for the N-arylation of a 4-aminopyrazole with a phenylboronic acid at room temperature, open to the air, which is characteristic of the Chan-Lam coupling[10][12][13].
Diagram of a Proposed Chan-Lam Catalytic Cycle
Caption: Simplified Chan-Lam catalytic cycle.
Materials:
-
4-Aminopyrazole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 mmol, stoichiometric)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) or Methanol (MeOH) (10 mL)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a flask, add 4-aminopyrazole (1.0 mmol), phenylboronic acid (1.5 mmol), Cu(OAc)₂ (1.0 mmol), and powdered 4 Å molecular sieves.
-
Solvent and Base Addition: Add DCM (10 mL) and pyridine (2.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24-72 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the catalyst loading, changing the ligand (for Pd-catalyzed reactions), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Regioselectivity Issues: To control N1 vs. N2 arylation, consider using a pyrazole with a bulky substituent at C3 or C5 to sterically direct the incoming aryl group. Alternatively, explore different ligand/catalyst combinations, as these can influence the regiochemical outcome[3].
-
Side Reactions: Competing arylation of the 4-amino group can be suppressed by using a suitable protecting group like Boc[1][2]. If dehalogenation of the aryl halide is observed in Buchwald-Hartwig reactions, ensure the reaction is performed under a strictly inert atmosphere.
-
Purification Challenges: The final products can sometimes be challenging to separate from residual catalyst and ligands. A thorough aqueous work-up, including a wash with a complexing agent like NH₄Cl for copper-catalyzed reactions, is recommended. Multiple chromatographic purifications may be necessary in some cases.
Conclusion
The N-arylation of 4-aminopyrazoles is a cornerstone of synthetic strategies targeting a wide array of bioactive molecules. The choice between palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann or Chan-Lam couplings offers chemists a versatile toolkit to approach this transformation. By understanding the principles of chemoselectivity and regioselectivity, and by carefully selecting the reaction conditions, researchers can efficiently synthesize diverse libraries of N-aryl-4-aminopyrazoles for further investigation in drug discovery and development programs.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis with 1H-Pyrazol-4-ylamine Dihydrochloride
Introduction: The Strategic Advantage of Microwave-Assisted Pyrazole Synthesis in Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved pharmaceuticals.[1] Derivatives of pyrazole exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2] The unique structural and electronic properties of the pyrazole ring contribute to its metabolic stability and its capacity to act as a versatile pharmacophore, making it a focal point for the development of novel therapeutics.[1][2] In particular, aminopyrazoles serve as critical building blocks for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, which are integral to many targeted therapies, including kinase inhibitors.[3][4]
Conventional methods for the synthesis of pyrazole-containing compounds often necessitate long reaction times, harsh conditions, and can result in modest yields.[5] The advent of microwave-assisted organic synthesis has revolutionized this landscape, offering a powerful tool for rapid, efficient, and reproducible chemical transformations. Microwave irradiation provides a unique heating mechanism that can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes.[5] This is particularly advantageous in a drug discovery setting, where the rapid generation of compound libraries for screening is paramount.
This guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted synthesis utilizing 1H-Pyrazol-4-ylamine dihydrochloride , a versatile and reactive precursor for a range of valuable heterocyclic compounds. We will delve into the principles of microwave-assisted synthesis, provide step-by-step protocols for key transformations, and discuss the critical safety and handling considerations for this reagent.
Fundamentals of Microwave-Assisted Synthesis with Ionic Reagents
Microwave energy accelerates chemical reactions through a mechanism of direct heating of the reaction mixture. This is in contrast to conventional heating, which relies on conduction and convection from an external heat source. For a molecule to be heated by microwaves, it must possess a dipole moment. Polar solvents and reagents are therefore highly efficient at absorbing microwave energy, leading to rapid and uniform heating of the reaction mixture.
When working with ionic reagents such as This compound , several factors come into play. The salt itself may not be the primary microwave absorber, but its dissociation in a polar solvent will generate ions that contribute to heating through ionic conduction. A key consideration when using the dihydrochloride salt is the necessity of a base to liberate the free amine. The choice of base and solvent is critical and will be dictated by the specific reaction being performed. The use of a microwave reactor allows for precise control over temperature and pressure, which is essential for achieving high yields and purity.[3]
Application Protocol 1: Microwave-Assisted Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
This protocol details a three-component reaction for the synthesis of a 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one, a scaffold of significant interest in the development of kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 2 (CDK2).[2][6]
Reaction Scheme:
Caption: General workflow for the synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones.
Materials and Equipment:
-
This compound
-
Trimethyl orthoformate
-
Substituted primary amine (e.g., benzylamine)
-
Methanol (MeOH), anhydrous
-
Triethylamine (TEA)
-
Microwave reactor vials (10 mL) with caps
-
Magnetic stir bars
-
Microwave synthesis reactor
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Safety and Handling Precautions:
-
This compound: May be harmful if swallowed.[7] Causes skin and eye irritation.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Handle in a well-ventilated area or a chemical fume hood.[8]
-
Microwave Reactor: Only use microwave reactors specifically designed for chemical synthesis.[9] Never use a domestic microwave oven.[9] Ensure the pressure and temperature sensors are functioning correctly. Do not exceed the recommended volume for the reaction vials.[10]
-
Solvents: Methanol and other organic solvents are flammable. Keep away from ignition sources.
Step-by-Step Protocol:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add methanol (3 mL) to the vial.
-
Add triethylamine (2.2 mmol) to neutralize the dihydrochloride salt and liberate the free amine. Stir the mixture for 5 minutes at room temperature.
-
Add the primary amine (e.g., benzylamine, 1.0 mmol) to the vial.
-
Add trimethyl orthoformate (1.2 mmol).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 140 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired pyrazolo[3,4-d]pyrimidin-4-one.
Expected Results and Data:
The following table provides representative data for the synthesis of various pyrazolo[3,4-d]pyrimidin-4-one derivatives using this microwave-assisted protocol.
| Entry | Primary Amine | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | 20 | 140 | 85 |
| 2 | 4-Methoxybenzylamine | 20 | 140 | 82 |
| 3 | 4-Chlorobenzylamine | 25 | 140 | 78 |
| 4 | Cyclohexylamine | 30 | 150 | 75 |
Application Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol outlines a "one-pot" approach for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine, another important heterocyclic scaffold in drug discovery.
Reaction Scheme:
Caption: One-pot synthesis of Pyrazolo[1,5-a]pyrimidines.
Materials and Equipment:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Methanol (MeOH), anhydrous
-
Triethylamine (TEA)
-
Acetic acid (glacial)
-
Microwave reactor vials (10 mL) with caps
-
Magnetic stir bars
-
Microwave synthesis reactor
-
Standard laboratory glassware for workup and purification
-
TLC supplies
-
Column chromatography supplies
Safety and Handling Precautions:
-
Follow all safety precautions outlined in Protocol 1 for this compound and the microwave reactor.
-
Acetic acid is corrosive. Handle with care and appropriate PPE.
Step-by-Step Protocol:
-
In a 10 mL microwave reactor vial with a magnetic stir bar, combine this compound (1.0 mmol) and methanol (2 mL).
-
Add triethylamine (2.2 mmol) and stir for 5 minutes at room temperature.
-
Add the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) and a catalytic amount of glacial acetic acid (0.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.[3]
-
After cooling to room temperature, monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure pyrazolo[1,5-a]pyrimidine.
Expected Results and Data:
| Entry | β-Ketoester | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl acetoacetate | 2 | 150 | 75 |
| 2 | Ethyl benzoylacetate | 2 | 150 | 72 |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate | 2.5 | 150 | 68 |
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the reaction time or temperature in small increments. The amount of base may also need to be optimized. Ensure all reagents are anhydrous, as water can interfere with the reaction.
-
Side Product Formation: The formation of side products can sometimes be suppressed by lowering the reaction temperature or using a different solvent.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the microwave vial is properly sealed to maintain pressure and temperature. Check the calibration of the microwave reactor's temperature sensor.
Conclusion
Microwave-assisted synthesis is a powerful and efficient method for the preparation of valuable pyrazole-containing heterocycles from this compound. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to rapidly synthesize diverse compound libraries. The significant reduction in reaction times, coupled with often improved yields and purity, underscores the strategic advantage of this technology in accelerating the discovery of new therapeutic agents.
References
- Cerezo, A., et al. (2012). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 8, 1226-1231.
- Kralova, P., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(3), 1369-1377.
- Kopriva, I., et al. (2016).
- Abdel-Aziz, A. A., et al. (2025). Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction. Drug Development Research, 86(5), e70139.
- Kralova, P., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(3), 1369-1377.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
- Reddy, P. P., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 9(15), e202400569.
- Khodadad, H., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700.
- El-Gohary, N. S., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 14(1), 1-15.
- Davoodnia, A., et al. (2010). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition.
- El-Sayed, N. N. E., et al. (2013). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. European Journal of Medicinal Chemistry, 69, 755-763.
- El-Gohary, N. S., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 14(1), 1-15.
- El-Gamal, M. I., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206680.
- Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (193), e59896.
- El-Sayed, W. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Journal of the Iranian Chemical Society, 21(8), 2139-2151.
- Wang, X., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 66(7), 4895-4912.
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Palladium-catalyzed cross-coupling reactions of 4-aminopyrazoles
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Aminopyrazoles
Authored by a Senior Application Scientist
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 4-aminopyrazole moiety stands out as a privileged structure, appearing in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the precise and efficient construction of C-C and C-N bonds, offering a powerful avenue for derivatizing the 4-aminopyrazole core.[4][5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the palladium-catalyzed functionalization of 4-aminopyrazoles. We move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, ensuring both scientific integrity and practical success.
The Challenge of Coupling Aminopyrazoles
Executing cross-coupling reactions on 4-aminopyrazoles presents unique challenges. The pyrazole ring itself, particularly an unprotected N-H, can act as a ligand and coordinate to the palladium center, potentially inhibiting catalysis.[7][8] Furthermore, the exocyclic amino group can also interact with the catalyst. For these reasons, N-protection of the pyrazole ring (e.g., with Boc or Trityl groups) is often a crucial first step to ensure high reactivity and reproducible yields.[1][7] However, recent advances have also demonstrated successful couplings on unprotected N-H pyrazoles, which offers improved atom economy.[9]
The choice of halogen on the pyrazole ring is also critical, with reactivity generally following the trend of C-I > C-Br > C-Cl.[7] While iodopyrazoles are highly reactive, they can be prone to an undesired dehalogenation side reaction.[9] Consequently, bromo- and chloropyrazoles are often superior substrates, offering a balance of reactivity and stability.[9][10]
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between a halide and an organoboron species.[11] It is particularly effective for introducing aryl and heteroaryl moieties at the C4 position of the pyrazole ring, a common strategy in drug discovery.[12][13]
The catalytic cycle begins with the oxidative addition of the 4-halopyrazole to a Pd(0) species. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the 4-aryl-aminopyrazole product and regenerate the Pd(0) catalyst.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: C4-Arylation of a 4-Bromo-aminopyrazole Derivative
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of halogenated aminopyrazoles.[7][9][10]
Materials:
-
N-Protected 4-bromo-aminopyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Brine for workup
-
Silica gel for chromatography
Procedure:
-
To a flame-dried sealed tube or microwave vial, add the N-protected 4-bromo-aminopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 2-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-aminopyrazole.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Substrate Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodo-1-Boc-pyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 | Good-Excellent | [7] |
| 4-Bromo-aminopyrazole | Styryl boronic acid | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | MW | Good | [10] |
| 4-Iodo-1-methyl-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | MW | ~95 | [12] |
| 4-Bromo-1-tritylpyrazole | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 60-95 | [14] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine, a critical transformation in pharmaceutical synthesis.[15] For 4-aminopyrazoles, this reaction can be used to either introduce the C4-amino group itself onto a 4-halopyrazole or to further functionalize a pre-existing amino group.
A key consideration in this reaction is the nature of the amine coupling partner. Amines bearing β-hydrogen atoms can be challenging substrates due to the potential for β-hydride elimination from the palladium complex, leading to low yields.[1][16] The choice of a sterically hindered and electron-rich phosphine ligand, such as tBuDavePhos, is often critical for achieving high efficiency, especially with challenging substrates.[1][16][17]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: C4-Amination of 4-Bromo-1-tritylpyrazole
This protocol is based on studies demonstrating the effectiveness of the Pd(dba)₂/tBuDavePhos system for the amination of 4-halopyrazoles with amines lacking β-hydrogens.[1][16][17]
Materials:
-
4-Bromo-1-tritylpyrazole (1.0 equiv)
-
Amine (e.g., piperidine, morpholine) (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Pd(dba)₂ (2-5 mol%)
-
tBuDavePhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous toluene or xylene
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-bromo-1-tritylpyrazole (1.0 equiv), NaOtBu (1.5 equiv), Pd(dba)₂ (0.05 equiv), and tBuDavePhos (0.10 equiv).
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the tube and heat the mixture at 80-110 °C for 12-24 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography to yield the C4-aminated pyrazole.[16]
Data Summary: Buchwald-Hartwig Amination Conditions
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 60 | [16] |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 67 | [16] |
| 4-Bromo-1-tritylpyrazole | Pyrrolidine (has β-H) | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 7 | [16] |
| 4-Iodo-1-tritylpyrazole | Alkylamines with β-H | CuI / L-proline | K₂CO₃ | DMSO | 110 | 43-75 | [1] |
Note: For alkylamines possessing a β-hydrogen, a copper-catalyzed system often provides superior results, highlighting the complementarity of different catalytic methods.[1][17]
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18] This reaction is exceptionally valuable for installing alkynyl functionalities onto the 4-aminopyrazole scaffold, which can serve as versatile handles for further chemical modification or as key pharmacophoric elements.[19][20] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt, such as CuI.[21]
The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the 4-halopyrazole to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to give the final product.[21]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of a 4-Iodopyrazole
This general protocol is effective for a range of 4-iodopyrazole substrates and terminal alkynes.[7][21]
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Anhydrous triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and/or solvent)
-
Anhydrous THF or DMF (optional solvent)
-
Standard workup and purification reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous solvent (e.g., THF or TEA, 5 mL) and the amine base (if not used as the solvent, 3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) and monitor its progress by TLC.[7][21]
-
Upon completion, cool the mixture to room temperature. If a precipitate (amine hydrohalide salt) has formed, filter the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the 4-alkynylpyrazole product.
Data Summary: Sonogashira Coupling Conditions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodopyrazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | TEA | RT | Good | [7] |
| 1-Ethyl-4-iodo-pyrazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | TEA/DIPEA | THF/DMF | 50-80 | Good-Excellent | [21] |
| 5-Chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | Good | [20] |
References
- Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Benchchem.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules.
- Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazole Ring. Benchchem.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (PMC).
- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Molecules.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central (PMC).
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed.
- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of Saudi Chemical Society.
- Biologically active 4‐aminopyrazole derivatives. ResearchGate.
- ChemInform Abstract: Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II) Catalysis: Intramolecular Aerobic Oxidative C-N Coupling. ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- Buchwald–Hartwig amination. Wikipedia.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central (PMC).
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed Central (PMC).
- Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.
- Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PubMed Central (PMC).
- Palladium Catalysts for Cross-Coupling Reaction. MDPI.
- Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed.
- Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- ChemInform Abstract: 4-Arylation of N-Acylamino- and Aminopyrazoles by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Bentham Science.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
- Sonogashira Coupling. Organic Chemistry Portal.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. html.rhhz.net [html.rhhz.net]
- 13. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 4-Aminopyrazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-aminopyrazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet highly valuable, class of substrates. The inherent nature of 4-aminopyrazoles—with their multiple nitrogen atoms capable of coordinating to and deactivating the palladium catalyst—presents unique optimization hurdles.[1][2][3]
This document moves beyond standard protocols to provide a deeper, mechanism-driven understanding of how to troubleshoot and optimize your reactions, with a core focus on catalyst loading and system selection.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading so critical for 4-aminopyrazoles compared to simpler aryl halides?
The primary challenge with 4-aminopyrazoles lies in catalyst inhibition and deactivation.[1][2] Both the pyrazole ring nitrogens and the exocyclic amino group can act as ligands, coordinating to the palladium center. This coordination can sequester the active catalyst, preventing it from participating in the catalytic cycle and leading to low or no conversion.[2][3] Simply increasing the catalyst loading is often a suboptimal and costly solution. A more effective strategy involves selecting a catalyst system (palladium source and ligand) that is resistant to this inhibition, allowing for high yields even at low catalyst loadings.
Q2: What is a sensible starting catalyst loading (mol%) for a new 4-aminopyrazole substrate?
For initial screening, a palladium loading of 1-2 mol% is a pragmatic starting point. Some modern, highly active catalyst systems may achieve excellent results with as little as 0.001 mol% for simple substrates, but the challenging nature of aminopyrazoles warrants a more conservative initial concentration.[4] If the reaction proceeds cleanly but is slow or incomplete, a modest increase to 3-5 mol% can be attempted. However, if significant catalyst decomposition (e.g., formation of palladium black) or side reactions are observed, the focus should shift to changing the ligand, base, or solvent rather than simply increasing the loading.[5][6]
Q3: How do I choose the right palladium source and ligand for my 4-aminopyrazole?
This is the most crucial decision. For substrates like aminopyrazoles, pre-formed palladium(II) pre-catalysts are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Palladium Source: Pre-catalysts like XPhos Pd G2 are essential for unprotected aminopyrazoles.[7] These complexes offer greater stability and generate the active monoligated Pd(0) species reliably.
-
Ligands: The key is to use bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, oxidative addition step and stabilize the Pd(0) center, preventing decomposition.[4][8] Ligands like XPhos , SPhos , and other dialkylbiaryl phosphines (Buchwald ligands) are the gold standard here.[7][9][10] Classical ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates as they are not robust enough.[9]
Q4: Do I need to protect the amino group or the pyrazole N-H?
Not necessarily. While historical methods often required N-protection to prevent catalyst inhibition, modern catalyst systems, particularly those using bulky Buchwald-type ligands, have proven highly effective for coupling unprotected aminopyrazoles, including those with a free N-H on the pyrazole ring and a free amino group.[1][7][9] It is highly recommended to first screen reactions with the unprotected substrate using a robust catalyst system (e.g., XPhos Pd G2 / XPhos) before investing time in protection/deprotection steps.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction stalls with significant starting material remaining. Before I increase the catalyst loading, what else should I check?
A: Low conversion is a classic symptom in Suzuki couplings. While insufficient catalyst is a possibility, several other factors are often the root cause, especially with aminopyrazoles.
Causality Checklist:
-
Inactive Catalyst: Has your palladium source been exposed to air or moisture? Pre-catalysts are generally more stable, but sources like Pd(OAc)₂ can degrade.[11] Ensure rigorous inert atmosphere techniques.[6][12]
-
Inefficient Degassing: Oxygen is a poison for the Pd(0) catalyst. It can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides. Ensure all solvents and the final reaction mixture are thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes).[5][6][13]
-
Suboptimal Base/Solvent System: The base is not just a spectator; it activates the boronic acid for transmetalation.[14] For aminopyrazoles, a common and effective system is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water or EtOH/H₂O.[7][9] If solubility is an issue, consider screening other solvents like THF or toluene.[5][13]
-
Catalyst Inhibition: If the above are ruled out, you are likely facing catalyst inhibition by your substrate. This is where ligand choice is paramount. If you are using a simple ligand like PPh₃, switch to a bulkier, more electron-donating ligand like XPhos or SPhos.[7][8][9]
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Problem 2: Significant Side Product Formation
Q: My main impurity is the hydrodehalogenated 4-aminopyrazole. How can I suppress this side reaction?
A: Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction, particularly with electron-rich heteroaryl halides. Studies on halogenated aminopyrazoles have shown that bromo and chloro derivatives are superior to iodo derivatives, as they have a reduced tendency for dehalogenation.[1][9][15]
Mechanistic Causes & Solutions:
-
Choice of Halide: If possible, use the 4-bromo or 4-chloro-aminopyrazole instead of the 4-iodo analogue. The C-I bond is more susceptible to both oxidative addition and subsequent side reactions.[1][9]
-
Base-Mediated Decomposition: The base itself can sometimes promote dehalogenation. Screening different bases (e.g., switching from K₂CO₃ to the more hindered K₃PO₄ or Cs₂CO₃) can mitigate this pathway.[2][13]
-
Protodeboronation of Boronic Acid: If the boronic acid degrades (protodeboronation), the catalytic cycle can be interrupted, which can favor pathways leading to hydrodehalogenation of the aryl halide. Ensure your boronic acid is pure and consider using boronic esters (e.g., pinacol esters), which are often more stable.[2][4]
Q: I'm seeing significant homocoupling of my boronic acid partner. What causes this?
A: The homocoupling of boronic acids to form a biaryl species (R-R from R-B(OH)₂) is almost always caused by the presence of oxygen.[2][11] The solution is straightforward but requires meticulous execution: improve your degassing procedure . All components—solvents, base solutions, and the reaction vessel containing the solid reagents—must be rigorously deoxygenated before the catalyst is added and the reaction is heated.[6]
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected 4-Bromo-Aminopyrazoles
This protocol is adapted from successful literature procedures for challenging aminopyrazole substrates.[7][9]
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-bromo-aminopyrazole (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[2][7]
-
Inerting: Seal the vessel and cycle between vacuum and argon or nitrogen at least 3-4 times.[5]
-
Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%, if not using a pre-catalyst that contains it).[7] Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.[7][13]
-
Reaction: Place the sealed vessel in a pre-heated oil bath or microwave reactor and stir at the desired temperature (e.g., 80-120 °C) for the specified time.[5]
-
Monitoring & Workup: Monitor the reaction by TLC or LCMS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][16]
Table 1: Recommended Starting Conditions for 4-Aminopyrazole Suzuki Coupling
| Component | Recommendation | Rationale & Citation |
| Pd Source | XPhos Pd G2 (1-2 mol%) | Pre-catalyst is essential for unprotected aminopyrazoles, providing stability and reliable activation.[7] |
| Ligand | XPhos (if not using G2 pre-catalyst) | Bulky, electron-rich phosphines are required to overcome catalyst inhibition and promote oxidative addition.[8][9] |
| Halide | Bromo- or Chloro-pyrazole | Iodo-pyrazoles are more prone to the side reaction of hydrodehalogenation.[1][9][15] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Proven effective for these systems; K₃PO₄ is a stronger base that can sometimes improve results.[2][9] |
| Solvent | 1,4-Dioxane/H₂O or EtOH/H₂O (4:1) | Aqueous solvent mixtures are standard; green solvents like EtOH are also effective.[7][9] |
| Temperature | 80-110 °C (Conventional or MW) | Provides sufficient thermal energy for the reaction without excessive catalyst decomposition.[5] |
Catalytic Cycle and Key Intermediates
Understanding the catalytic cycle is key to rational troubleshooting. Catalyst inhibition by the 4-aminopyrazole can occur at multiple points, but primarily involves the sequestration of the active Pd(0) or Pd(II) species, preventing them from proceeding through the cycle.
Caption: The Suzuki cycle with potential inhibition points by 4-aminopyrazole.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?[Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
National Institutes of Health. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
Sources
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Troubleshooting low yields in Buchwald-Hartwig amination of pyrazoles
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sensitive cross-coupling reaction. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven insights to help you troubleshoot low yields and other common issues.
Troubleshooting Guide: Diagnosing and Solving Common Problems
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction shows little to no conversion of the starting materials. What are the most likely causes?
Low to no conversion is a common issue that typically points to a problem with one of the core components of the catalytic system or the reaction environment.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently. If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction step can be unreliable.[1][2]
-
Solution: Switch to a palladium pre-catalyst, such as a G3 or G6 palladacycle (e.g., XPhos Pd G3). These are air-stable compounds that reliably form the active Pd(0) catalyst under basic conditions, leading to more reproducible results.[3]
-
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Insufficiently inert conditions can lead to catalyst oxidation and deactivation.
-
Solution: Ensure your reaction flask is properly purged with an inert gas (argon or nitrogen) using several vacuum/backfill cycles.[4] Use degassed, anhydrous solvents. A continuous positive pressure of inert gas is recommended for the duration of the reaction.
-
-
Reagent Quality: Trace amounts of water or impurities in your reagents or solvent can quench the base and poison the catalyst.
-
Solution: Use freshly distilled or purchased anhydrous solvents. Ensure your amine and halopyrazole are pure. Dry the base (e.g., Cs₂CO₃, K₃PO₄) in an oven before use if its purity is uncertain.
-
Q2: The reaction starts but stalls at intermediate conversion, or the yield is consistently low. What should I optimize?
A stalling reaction suggests that one or more parameters are suboptimal for your specific substrate combination. This is where careful optimization of the ligand, base, and solvent becomes critical.
-
Suboptimal Ligand Choice: The ligand is arguably the most critical variable. It influences the stability of the catalyst and the rates of both oxidative addition and reductive elimination. For electron-rich N-heterocycles like pyrazoles, bulky and electron-rich biaryl phosphine ligands are generally required.[5][6]
-
Incorrect Base or Solvent Combination: The base's strength and solubility are crucial. The base not only facilitates the deprotonation of the amine but also influences the overall polarity and homogeneity of the reaction mixture.[9]
-
Solution:
-
Base Strength: For unprotected pyrazoles (containing a free N-H), a strong, non-nucleophilic base like LHMDS or KHMDS is often required to deprotonate the pyrazole nitrogen. For N-protected pyrazoles, a strong base like NaOtBu is a common starting point. If your substrate has base-sensitive functional groups, switch to a weaker base like Cs₂CO₃ or K₃PO₄, but you may need to increase the reaction temperature.[1]
-
Solubility: Poor solubility is a frequent cause of low yields.[3] Cesium carbonate (Cs₂CO₃) is often a good choice as it has better solubility in organic solvents than other potassium or sodium bases.[10] If the base is clumping at the bottom of the flask, vigorous stirring is essential. In some cases, changing the solvent to improve the solubility of all components can resolve the issue.
-
-
-
Inappropriate Temperature: Buchwald-Hartwig reactions often require elevated temperatures (typically 80-110 °C) to drive the catalytic cycle.[4][11]
-
Solution: If you are running the reaction at a lower temperature with a weak base, try increasing the temperature. Conversely, if you observe decomposition, the temperature may be too high, especially with a very strong base.
-
Below is a logical workflow to troubleshoot a failing or low-yielding reaction.
Caption: A step-by-step workflow for troubleshooting low yields.
Q3: I'm observing significant side products. What are they and how can I prevent them?
Side reactions can compete with the desired C-N coupling, consuming starting materials and complicating purification.
-
Hydrodehalogenation: This is the replacement of the halogen on your pyrazole with a hydrogen atom. It is often a major byproduct if the catalytic cycle is inefficient.
-
Cause: This can occur if the reductive elimination step is slow compared to competing pathways.
-
Solution: A better ligand is often the answer. Switching to a bulkier, more electron-donating ligand can promote the desired C-N bond-forming reductive elimination over hydrodehalogenation.[12]
-
-
β-Hydride Elimination: If you are using a primary or secondary alkylamine that has hydrogens on the carbon beta to the nitrogen, you may form an alkene and the de-aminated pyrazole.
-
Homocoupling/Polymerization (for unprotected pyrazoles): If your pyrazole has an unprotected N-H, it can act as a nucleophile itself, leading to dimers or polymers.[14]
-
Cause: The pyrazole anion competes with your desired amine nucleophile.
-
Solution:
-
Protect the Pyrazole N-H: Protecting the pyrazole with a group like trityl (Tr) or benzyl (Bn) can prevent this side reaction entirely.[7]
-
Use Optimized Conditions for Unprotected Heterocycles: Specific protocols have been developed for unprotected pyrazoles, often using the bulky ligand tBuBrettPhos and a strong base like LHMDS to favor the desired intermolecular coupling.[8]
-
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the Buchwald-Hartwig amination?
The reaction proceeds through a catalytic cycle involving a palladium catalyst.
-
Activation: A Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the halopyrazole (Ar-X) to form an L-Pd(II)(Ar)(X) complex.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired aryl amine product (Ar-NR₂) is formed, regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[15][16]
Caption: A simplified Buchwald-Hartwig catalytic cycle.
How do I select the right catalyst and ligand?
This is the most critical decision and depends heavily on your specific substrates.
| Component | Recommendation for Pyrazole Amination | Rationale & Causality |
| Palladium Source | Pre-catalysts (e.g., XPhos Pd G3, tBuBrettPhos Pd G3) | Provides a reliable and air-stable source of the active Pd(0) catalyst, leading to higher reproducibility than in situ generation from Pd(OAc)₂ or Pd₂(dba)₃.[1] |
| Ligand Class | Bulky, electron-rich dialkylbiaryl phosphines | These ligands promote the crucial, often rate-limiting, oxidative addition and reductive elimination steps. The steric bulk helps create a coordinatively unsaturated metal center necessary for reactivity.[5][12] |
| Specific Ligands | tBuBrettPhos: Excellent for unprotected N-heterocycles.[8] XPhos/SPhos: General-purpose, highly active ligands. tBuDavePhos: Shown to be effective for C4-amination of protected pyrazoles.[7] | The specific stereoelectronic properties of each ligand are tuned for different substrate classes. For pyrazoles, which can act as competing ligands, a very bulky ligand is often needed to favor coupling. |
Which base and solvent should I start with?
The choice of base and solvent are interlinked and crucial for success.
| Parameter | Recommended Starting Point | Considerations & Alternatives |
| Base | N-Protected Pyrazole: NaOtBu N-Unprotected Pyrazole: LHMDS | Functional Group Tolerance: If your molecule has base-sensitive groups (e.g., esters), use a weaker base like Cs₂CO₃ or K₃PO₄, but higher temperatures may be needed.[15] Solubility: Cs₂CO₃ is often a good choice due to its better solubility in organic solvents.[1] |
| Solvent | Toluene or 1,4-Dioxane | Solubility: If starting materials or the base are not soluble, reaction rates will be poor. Screen other solvents like THF, CPME, or 2-MeTHF.[17][18] Temperature: Toluene or xylene are good for higher temperature reactions (>100 °C).[17] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halopyrazole
This protocol is a starting point and must be optimized for specific substrates.
Materials:
-
Halopyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-4 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-1.5x mol% of Pd source)
-
Base (e.g., NaOtBu or LHMDS, 2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyrazole, the base, and the palladium pre-catalyst under an inert atmosphere (e.g., in a glovebox).
-
Seal the vessel. If not in a glovebox, evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
References
- Role of the base in Buchwald-Hartwig amin
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Semantic Scholar.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Semantic Scholar.
- Effect of various bases in the Buchwald coupling reaction.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
- Help troubleshooting a Buchwald-Hartwig amin
- Selected recent applications of the Buchwald–Hartwig amination in basic research.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Optimization of reaction parameters for Buchwald-Hartwig amination.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- Solvent effects in palladium catalysed cross-coupling reactions.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
- Buchwald C
- Troubleshooting low conversion in Buchwald-Hartwig amin
- The Ultimate Guide to Buchwald-Hartwig Amin
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI.
- Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of Pyrazole Derivatives by Column Chromatography
Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of this important class of heterocyclic compounds. The following content is structured to offer not just procedural steps, but also the underlying principles to empower you to make informed decisions in your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of column chromatography for pyrazole derivatives.
Q1: How do I select an appropriate solvent system for my pyrazole derivative?
A1: The selection of a suitable solvent system is the most critical step for a successful separation.[1][2] The ideal approach involves preliminary analysis using Thin Layer Chromatography (TLC).
-
Principle of Polarity Matching: The goal is to find a solvent or solvent mixture that provides a good separation of your target pyrazole from its impurities. Pyrazole derivatives can range from non-polar to highly polar, and the solvent system should be chosen accordingly.[1][3] For less polar derivatives, common solvent systems include hexane/ethyl acetate or hexane/acetone.[4] For more polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.
-
TLC as a Predictive Tool: The ideal solvent system will give your target compound an Rf (retention factor) value between 0.25 and 0.35 on a TLC plate.[1][2] This range typically translates to good elution and separation on a column.
-
Solvent Properties: Beyond polarity, consider the boiling points of your chosen solvents. Lower boiling point solvents are generally preferred as they are easier to remove from the purified fractions.[2] Also, ensure that your solvents are of high purity to avoid introducing contaminants.[1]
Q2: My pyrazole derivative is poorly soluble in common chromatography solvents. How can I load it onto the column?
A2: Poor solubility is a common challenge. Here are two effective methods for loading your compound:
-
Minimal Strong Solvent Dissolution (Wet Loading): Dissolve your crude product in a minimal amount of a strong, polar solvent in which it is soluble (e.g., dichloromethane, acetone, or even a small amount of DMF or DMSO).[5][6] Then, carefully apply this concentrated solution directly to the top of the column.[6] Be aware that using a very strong solvent for loading can sometimes lead to band broadening at the top of the column.
-
Dry Loading (Adsorption onto Silica): This is often the preferred method for compounds with low solubility in the eluent.[5][6]
-
Dissolve your crude sample in a suitable solvent (one that dissolves it well and is volatile).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your packed column.[6]
-
Q3: What type of stationary phase is best for pyrazole derivatives?
A3:
-
Standard Silica Gel: For most applications involving neutral or weakly basic pyrazole derivatives, standard silica gel (60 Å, 230-400 mesh) is the stationary phase of choice due to its versatility and cost-effectiveness.
-
Deactivated Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing or even degradation.[4][7] If you observe these issues, consider using deactivated silica gel. You can purchase it commercially or prepare it by treating standard silica gel with a dilute solution of a base like triethylamine (typically 0.5-1% in the eluent) before packing the column.[4]
-
Alumina: Alumina (basic, neutral, or acidic) can be a good alternative to silica, especially for very basic pyrazoles that show strong adsorption to silica.
-
Reversed-Phase Silica (C18): For highly polar or water-soluble pyrazole derivatives, reversed-phase chromatography may be more suitable. This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of pyrazole derivatives.
Issue 1: Poor Separation or Co-elution of Impurities
Symptom: Your collected fractions contain a mixture of your desired product and one or more impurities.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation.
In-Depth Solutions:
-
Solvent System Optimization: If your TLC shows poor separation, systematically vary the ratio of your polar and non-polar solvents.[8] Small changes can have a significant impact on selectivity. If changing the ratio is ineffective, try a different solvent combination (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).
-
Gradient Elution: For complex mixtures, a gradient elution is often more effective than an isocratic (constant solvent composition) one.[9] A shallow gradient, where the polarity is increased slowly over time, can significantly improve the resolution of closely eluting compounds.
-
Stationary Phase Selectivity: Not all stationary phases are created equal.[10] If you are struggling with a separation on silica, switching to alumina or a chemically modified silica (e.g., amino- or cyano-propyl) can alter the selectivity and may provide the separation you need.
Issue 2: Peak Tailing
Symptom: The peaks in your chromatogram are asymmetrical, with a "tail" extending from the back of the peak.
Causality & Troubleshooting Workflow:
Sources
- 1. youtube.com [youtube.com]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
Preventing side reactions in the N-alkylation of 4-aminopyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the N-alkylation of 4-aminopyrazoles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we understand that seemingly straightforward alkylations can be fraught with challenges, particularly concerning regioselectivity and unwanted side reactions. This guide is structured to address these issues head-on, providing not just protocols, but the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of 4-aminopyrazoles?
The primary side reactions in the N-alkylation of 4-aminopyrazoles are:
-
Loss of Regioselectivity: Alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of regioisomers that are often difficult to separate.[1][2][3] The similar electronic properties of these nitrogens make controlling the site of alkylation a significant challenge.[3]
-
N,N-Dialkylation of the 4-amino group: The exocyclic amino group can also be alkylated, leading to undesired dialkylated byproducts. This is particularly prevalent with highly reactive alkylating agents or under harsh basic conditions.
-
Over-alkylation: In some cases, the desired N-alkylated product can undergo a second alkylation, especially if the product is more nucleophilic than the starting material.[4]
-
Alkylation of the 4-amino group instead of the pyrazole nitrogen: While less common, direct alkylation of the 4-amino group can occur, particularly if the pyrazole nitrogens are sterically hindered.
-
Decomposition of Reagents or Starting Material: Strong bases or high temperatures can lead to the degradation of sensitive substrates or alkylating agents.
Q2: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Achieving high regioselectivity is a delicate balance of several factors. Here are the key parameters to consider for directing the alkylation to a specific nitrogen:
-
Steric Hindrance: The bulkiness of substituents on the pyrazole ring and the alkylating agent is a primary factor.[3] Alkylation will preferentially occur at the less sterically hindered nitrogen.
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in modulating the reactivity of the pyrazole anion and the electrophile. For instance, using sodium hydride (NaH) in a polar aprotic solvent like DMF or THF often favors the formation of one regioisomer over another.[2][5] The use of potassium carbonate in acetonitrile is another common combination, though it may lead to mixtures.[2]
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent are critical. For instance, sterically demanding alkylating agents can enhance selectivity.[3]
-
Catalysis: The use of certain catalysts, such as magnesium-based Lewis acids, has been shown to direct alkylation specifically to the N2 position.[4]
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the N-alkylation of 4-aminopyrazoles.
Problem 1: Poor Regioselectivity - Mixture of N1 and N2 Alkylated Products
Root Cause Analysis: The formation of a mixture of N1 and N2 isomers is the most frequent challenge in pyrazole alkylation.[1][2] This arises from the comparable nucleophilicity of the two ring nitrogens. The final isomeric ratio is influenced by a combination of steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions.[2][3]
Solutions & Protocols:
Strategy 1: Leveraging Steric Hindrance
-
Principle: By using a bulky alkylating agent or a pyrazole with significantly different steric environments around N1 and N2, you can favor alkylation at the less hindered position.
-
Protocol:
-
Reagent Selection: Choose a sterically demanding alkylating agent, such as one containing a tert-butyl or trimethylsilyl group.[6]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-aminopyrazole (1.0 eq.) in anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the bulky alkylating agent (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
-
Strategy 2: Modifying Reaction Conditions (Base and Solvent)
-
Principle: The choice of base and solvent can significantly influence the position of alkylation.[2][5] This is often due to the nature of the ion pair formed between the pyrazolate anion and the counter-ion of the base, which can selectively block one of the nitrogen atoms.
-
Comparative Table of Conditions:
| Base | Solvent | Predominant Isomer | Notes |
| NaH | THF/DMF | Often favors the less sterically hindered N | A strong, non-nucleophilic base.[2] |
| K₂CO₃ | Acetonitrile | Can lead to mixtures, outcome is substrate-dependent | A milder base, often used for less sensitive substrates.[2] |
| Cs₂CO₃ | DMF | Can favor the more sterically hindered N in some cases | The larger cesium cation can coordinate differently.[5] |
| MgBr₂ | Dichloromethane | Can selectively yield the N2 isomer | Acts as a Lewis acid catalyst.[4] |
Strategy 3: Using Protecting Groups
-
Principle: If achieving selectivity through other means is unsuccessful, a protecting group strategy can be employed.[7][8] The 4-amino group can be protected, for example, as a carbamate (e.g., Boc or Cbz), which can alter the electronic properties and steric environment of the pyrazole ring, potentially favoring one alkylation site over the other.[8][9][10]
-
Workflow Diagram:
Caption: Workflow for N-alkylation using a protecting group strategy.
Problem 2: N,N-Dialkylation of the 4-Amino Group
Root Cause Analysis: The exocyclic 4-amino group is also nucleophilic and can compete with the ring nitrogens for the alkylating agent, leading to the formation of di- and sometimes tri-alkylated byproducts. This is more likely with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and strong bases.
Solutions & Protocols:
Strategy 1: Use of Milder Reaction Conditions
-
Principle: By using a less reactive alkylating agent and a milder base, the selectivity for N-alkylation over C-N bond formation at the amino group can be improved.
-
Protocol:
-
Reagent Selection: Consider using an alkyl bromide instead of an iodide, or an alkyl tosylate. Use a weaker base like potassium carbonate or cesium carbonate instead of sodium hydride.
-
Reaction Setup: Dissolve the 4-aminopyrazole (1.0 eq.) and the alkylating agent (1.05 eq.) in a polar aprotic solvent like acetonitrile or acetone.
-
Base Addition: Add potassium carbonate (1.5-2.0 eq.) to the mixture.
-
Heating: Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Once the starting material is consumed, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography.
-
Strategy 2: Mitsunobu Reaction
-
Principle: The Mitsunobu reaction offers a powerful alternative for N-alkylation under neutral conditions, which can suppress the dialkylation of the amino group.[11][12] This reaction typically involves an alcohol as the alkyl source, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] The reaction proceeds with inversion of stereochemistry at the alcohol's carbon center.[11][12]
-
Protocol:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the 4-aminopyrazole (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add DEAD or DIAD (1.2 eq.) dropwise over 10-15 minutes. A color change and/or precipitation may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate, which can often be removed by column chromatography.
-
-
Decision Tree for Choosing an Alkylation Method:
Sources
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protective Groups [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction [organic-chemistry.org]
Improving the solubility of 1H-Pyrazol-4-ylamine dihydrochloride for reactions
A Senior Application Scientist's Guide to Enhancing Solubility for Synthetic Reactions
Welcome to the technical support center for 1H-Pyrazol-4-ylamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic utility of this valuable pyrazole building block. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively. The dihydrochloride salt form, while excellent for stability and storage, presents a common hurdle in synthetic chemistry: poor solubility in many standard organic solvents. This guide will address this challenge head-on.
Core Issue Analysis: Why is Solubility a Challenge?
This compound (C₃H₇Cl₂N₃) is a highly polar, ionic salt.[1][2][3] The presence of two hydrochloride equivalents means the pyrazole amine exists in a protonated, cationic state, forming strong ionic bonds within its crystal lattice. This structure is responsible for its key characteristics:
-
High Water Solubility: The charged nature of the salt makes it readily soluble in polar protic solvents like water, where it can be effectively solvated.[2][3]
-
Poor Organic Solvent Solubility: Conversely, it is typically insoluble in nonpolar or weakly polar organic solvents such as ethers, hydrocarbons (hexane, toluene), and chlorinated solvents (dichloromethane).[2][3] This is due to the "like dissolves like" principle; the high energy required to break the ionic lattice is not compensated by the weak interactions offered by these solvents.[4][5][6]
This dichotomy is the central problem. While the compound is easy to handle as a solid, getting it into a homogeneous solution with less polar reactants in a non-aqueous environment is the primary obstacle to its use in many synthetic transformations.[7][8][9]
Key Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₃H₇Cl₂N₃ | [1] |
| Molecular Weight | 156.01 g/mol | [1] |
| Physical Form | Crystalline Solid | [10][11] |
| Polarity | High (Ionic Salt) | [2][12] |
| Parent Compound | 1H-Pyrazol-4-ylamine | [13] |
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific issues you might encounter in the lab.
Question 1: "My this compound won't dissolve in my reaction solvent (e.g., THF, Dichloromethane, Toluene). What should I do?"
This is the most common issue and stems from the polarity mismatch discussed above. You have several strategic options.
Option A: Switch to a Polar Aprotic Solvent
-
The 'Why': Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) have large dipole moments and are excellent at solvating salts, despite being aprotic. They can effectively surround the cation and anions, breaking down the crystal lattice.
-
Protocol:
-
Attempt to dissolve the this compound in a minimal amount of DMF or DMSO.
-
Gentle heating (e.g., 40-50 °C) can often increase both the rate of dissolution and the overall solubility. Caution: Ensure your other reactants and the product are stable at this temperature.
-
If your other reactant is not soluble in pure DMF/DMSO, you may be able to use a solvent mixture (e.g., DMF/Toluene) to create a homogeneous solution.
-
Option B: Convert the Salt to the Free Amine (Free-Basing)
-
The 'Why': This is often the most robust solution. By neutralizing the hydrochloride salt with a base, you generate the free amine (1H-Pyrazol-4-ylamine). The free amine is significantly less polar and more soluble in a wider range of organic solvents.
-
Detailed Protocol: Free-Base Generation & Extraction
-
Dissolution: Dissolve the this compound in water.
-
Neutralization: Cool the aqueous solution in an ice bath. Slowly add an aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) with stirring until the pH of the solution is basic (pH 9-10).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (EtOAc) or a 3:1 mixture of Chloroform/Isopropanol for more polar products.[14]
-
Drying & Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotoevaporation) to yield the free amine.
-
Validation: The resulting free amine should show much greater solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Note: The free amine may be less stable than the salt form; it is often best to use it immediately in the next reaction step.
-
Decision Workflow for Initial Solubility Issues
Caption: Decision tree for selecting a solubilization strategy.
Question 2: "I've tried DMF, but the solubility is still poor, or my reaction is sluggish. What's happening?"
Even in polar aprotic solvents, complete dissolution can be slow. If the reaction is not proceeding, poor solubility may still be the culprit.
Option A: Increase Temperature
-
The 'Why': As mentioned, increasing the thermal energy of the system can help overcome the lattice energy of the salt and increase solubility.
-
Action: Cautiously increase the reaction temperature, monitoring for any degradation of starting materials or products.
Option B: Use Sonication
-
The 'Why': An ultrasonic bath provides high-frequency energy that can physically break apart solid particles and accelerate the dissolution process through cavitation.
-
Action: Place the reaction flask in an ultrasonic bath at room temperature or with gentle heating to aid dissolution.
Option C: Run as a Heterogeneous Mixture (Slurry)
-
The 'Why': If a suitable solvent cannot be found, the reaction can be run as a slurry. The key is to maximize the surface area of the solid. While not ideal, as the reaction rate will be limited by the dissolution rate, it can be effective.
-
Action:
-
Use vigorous mechanical stirring (not just a magnetic stir bar) to ensure the solid is well suspended.
-
The reaction may require longer reaction times. Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to determine when the starting material has been consumed.
-
Frequently Asked Questions (FAQs)
Q1: Why is 1H-Pyrazol-4-ylamine sold as a dihydrochloride salt in the first place? The salt form provides significant advantages for storage and handling. Free amines can be prone to air oxidation, are often oils or low-melting solids, and can be more challenging to purify. The crystalline hydrochloride salt is generally more stable, has a longer shelf-life, and is a free-flowing solid that is easier to weigh and handle accurately.[12][15]
Q2: What is the best "all-purpose" solvent for reactions with the dihydrochloride salt? For the salt form itself, Dimethyl Sulfoxide (DMSO) is often the solvent of last resort as it has exceptional ability to dissolve a wide range of polar and ionic compounds. However, its high boiling point can make product isolation difficult. Dimethylformamide (DMF) is often a good first choice. For the free amine form, solvents like THF, DCM, and acetonitrile become excellent options.
Q3: Is there a risk of the free amine reacting with my solvent? The free 1H-Pyrazol-4-ylamine is a nucleophilic amine. While generally stable, it could potentially react with electrophilic solvents, though this is uncommon with standard solvents like THF, Toluene, or DCM under typical reaction conditions. It is always good practice to consult literature for the specific reaction class you are performing.
Visualizing the Free-Basing Process
Caption: Workflow for the conversion of the dihydrochloride salt to the free amine.
References
-
PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazol-4-amine. Retrieved from [Link]
-
Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
- Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]
-
Tutoring Blog. (2024). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Malinowski, M., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7143. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 13.2: Solutions - Homogeneous Mixtures. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole. Retrieved from [Link]
-
PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]
Sources
- 1. CAS 103286-58-4 | this compound - Synblock [synblock.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Pyrazole | 288-13-1 [chemicalbook.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Workup [chem.rochester.edu]
- 15. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
Technical Support Center: Removal of Palladium Catalyst from Pyrazole Products
Welcome to the Technical Support Center for palladium catalyst removal from pyrazole products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols. Our goal is to empower you to achieve the high purity levels required for your critical applications, particularly in the pharmaceutical industry where regulatory limits on elemental impurities are stringent.[1][2][3]
The Challenge with Pyrazoles and Palladium
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules, including many pyrazole-containing active pharmaceutical ingredients (APIs).[4][5] However, the very nature of pyrazoles presents a significant challenge in post-reaction purification. The nitrogen atoms in the pyrazole ring can act as strong ligands, forming stable complexes with palladium.[6] This strong interaction can lead to significant palladium contamination in the final product, which is often difficult to remove using standard purification methods.[6]
This guide provides a systematic approach to tackling this challenge, from understanding the nature of palladium contamination to selecting and optimizing the most effective removal strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the removal of palladium catalysts from pyrazole products.
Q1: What are the primary methods for removing residual palladium from my pyrazole product?
A1: The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that have a high affinity for palladium. These materials, often called scavengers, can be easily removed from the reaction mixture by filtration. Common adsorbents include:
-
Activated Carbon: A cost-effective option for removing a variety of palladium species.[7][8][9]
-
Silica-Based Scavengers: These are highly effective and offer good selectivity. They are often functionalized with thiol or thiourea groups that have a strong affinity for palladium.[7][10]
-
Polymer-Bound Scavengers: These offer high capacity and are available with a range of functional groups to target different palladium species.[10]
-
-
Crystallization: Purifying the final pyrazole product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor.[6][11] However, in some cases, the palladium species can co-crystallize with the product.[2][6]
-
Filtration: Simple filtration through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[6][12][13][14] However, it is often insufficient for removing soluble or colloidal palladium species.[6][12]
-
Chromatography: Techniques like column chromatography can be used to separate the desired pyrazole compound from the palladium catalyst.[12][14] However, significant levels of palladium can still remain after chromatographic purification.[15]
Q2: How do I select the most appropriate palladium removal method for my specific pyrazole synthesis?
A2: The optimal method depends on several factors. Consider the following decision-making workflow:
Caption: Decision workflow for selecting a palladium removal method.
Q3: I'm observing significant product loss during purification. What are the likely causes and how can I mitigate this?
A3: Significant product loss during purification is a common issue, especially when using adsorbents.[1][6]
-
Causality: The chosen scavenger may have a high affinity not only for palladium but also for your pyrazole product, leading to co-adsorption. This is a known issue with some types of activated carbon.[6][7] The nitrogen atoms on your pyrazole can interact with the surface of the adsorbent.
-
Troubleshooting Steps:
-
Optimize Scavenger Loading: Use the minimum effective amount of the scavenger. A screening experiment can help determine the optimal ratio of scavenger to your crude product.[6]
-
Test Alternative Scavengers: Different scavengers have different selectivities. Silica-based scavengers, for instance, may offer higher selectivity for palladium over your product compared to activated carbon.[6][10]
-
Solvent Washes: After the scavenger treatment, wash the solid scavenger with a solvent in which your product is highly soluble but the palladium-scavenger complex is not. This can help recover adsorbed product.[6]
-
Q4: My palladium levels remain high even after using a scavenger. What should I do?
A4: This indicates a strong interaction between the palladium catalyst and your pyrazole product, which prevents the scavenger from effectively binding to the metal.[6]
-
Causality: The pyrazole nitrogen atoms can act as ligands for palladium, forming a stable complex that is difficult to break.[6]
-
Troubleshooting Steps:
-
Increase Scavenger Equivalents and/or Reaction Time: A higher concentration of the scavenger or a longer reaction time may be necessary to drive the equilibrium towards the formation of the palladium-scavenger complex.[6]
-
Elevate the Temperature: Increasing the temperature can sometimes facilitate the displacement of the pyrazole ligand by the scavenger.
-
Consider a Different Scavenger Type: If a thiol-based scavenger is not working, consider one with a different functional group, such as a thiourea or a polyamine-based scavenger, which may have a stronger affinity for the specific palladium species in your reaction mixture.
-
Pre-treatment of the Crude Product: In some cases, a pre-treatment step to change the oxidation state of the palladium (e.g., from Pd(0) to Pd(II)) can make it more amenable to scavenging.
-
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides detailed protocols for common palladium removal techniques and a troubleshooting guide for when things don't go as planned.
Troubleshooting Guide: Common Issues and Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Palladium levels are inconsistent from batch to batch. | Variability in the palladium species present at the end of the reaction. | 1. Standardize Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability. 2. Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. 3. Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species.[11] |
| Low efficiency of palladium scavengers. | Incorrect scavenger selection for the palladium's oxidation state or the solvent system. | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II).[16] 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your reaction solvent.[16] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[16] |
| Filtration is not removing the palladium catalyst effectively. | The palladium is in a soluble or colloidal form. | 1. Switch to a Different Method: Filtration is only effective for heterogeneous catalysts. Use scavengers, precipitation, or chromatography for soluble palladium.[16] 2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[16] |
Detailed Experimental Protocols
This protocol is suitable for the removal of soluble palladium species from a pyrazole product in an organic solvent.
-
Dissolution: Dissolve the crude pyrazole product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol) to the solution. The amount of scavenger will depend on the expected palladium concentration and the scavenger's capacity. A typical starting point is 3-5 equivalents relative to the palladium.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a predetermined time (typically 1-4 hours).
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
This protocol is a cost-effective method for removing palladium, but it may require more optimization to minimize product loss.
-
Dissolution: Dissolve the crude pyrazole product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Slurrying: Stir the resulting slurry at room temperature or with heating for 2-16 hours.
-
Filtration: Filter the mixture through a bed of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Thoroughly wash the Celite®/carbon cake with fresh solvent to recover as much of the product as possible.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Part 3: Visualization of Key Concepts
Logical Relationship: Factors Influencing Scavenger Selection
Sources
- 1. sopachem.com [sopachem.com]
- 2. biotage.com [biotage.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 1H-Pyrazol-4-ylamine dihydrochloride by HPLC
Introduction: The Analytical Imperative for a Key Building Block
1H-Pyrazol-4-ylamine dihydrochloride is a pivotal heterocyclic amine serving as a foundational building block in medicinal chemistry and drug development.[1] Its pyrazole core is a feature in numerous pharmacologically active molecules, valued for a wide range of biological activities.[2][3] As with any active pharmaceutical ingredient (API) intermediate, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. Regulatory bodies mandate strict control over impurities, which can originate from the synthesis process, degradation, or storage.[4]
The analytical challenge presented by this compound lies in its inherent chemical properties. As a small, polar amine, it is highly water-soluble and can exhibit poor retention and problematic peak shapes (tailing) on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[5][6] This guide provides an in-depth comparison of analytical strategies, focusing on a robust, validated RP-HPLC method as the primary technique for purity determination. We will explore the scientific rationale behind every methodological choice, present a detailed experimental protocol, and compare it with a viable alternative, empowering researchers to achieve accurate and reliable purity analysis.
Selecting the Optimal Analytical Technique: A Comparative Overview
While several methods can assess compound purity, High-Performance Liquid Chromatography (HPLC) is overwhelmingly the industry gold standard for non-volatile pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[7] Let's briefly compare it with other potential methods to understand why it is the preferred choice for this application.
| Technique | Principle | Applicability to this compound | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | Excellent. Ideal for separating the polar parent compound from less polar or structurally similar impurities. Universally available.[4] | Requires a UV chromophore, which the pyrazole ring provides. Method development is crucial for polar analytes. |
| Gas Chromatography (GC) | Partitioning into a gaseous mobile phase based on volatility. | Poor. The dihydrochloride salt is non-volatile. Derivatization would be required, adding complexity and potential for error. | Not suitable for non-volatile salts. High temperatures can cause degradation. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Good (Orthogonal). Excellent for purity assignment of a reference standard without needing a standard of the same substance. | Lower sensitivity compared to HPLC for detecting trace impurities. Requires specialized equipment and expertise.[8] |
| LC-Mass Spectrometry (LC-MS) | HPLC separation coupled with mass-based detection. | Excellent (for Identification). Provides molecular weight information, making it invaluable for identifying unknown impurities.[7] | Quantification can be more complex than UV detection; response factors can vary significantly between compounds. |
For routine quality control and purity profiling, RP-HPLC with UV detection offers the optimal balance of performance, robustness, and accessibility.
Deep Dive: Crafting a Robust RP-HPLC Method
The success of any HPLC analysis hinges on a well-developed method that accounts for the analyte's specific chemistry. The primary goal is to achieve adequate retention of the highly polar 1H-Pyrazol-4-ylamine and baseline separation from all potential impurities.
Causality-Driven Experimental Choices
-
Column Selection: The challenge is retaining a small, polar molecule on a non-polar stationary phase. While a standard C18 column is the workhorse of reversed-phase chromatography, it can struggle with this task.
-
Our Choice: Polar-Endcapped C18. We select a C18 column with polar end-capping. End-capping neutralizes most of the free silanol groups on the silica support that can cause peak tailing with basic compounds like amines. The polar functional group also provides an alternative interaction mechanism, improving the retention of polar analytes under highly aqueous mobile phase conditions.
-
Alternative: An Ascentis RP-Amide or a Phenyl phase could also offer enhanced retention for polar compounds.
-
-
Mobile Phase pH Control: 1H-Pyrazol-4-ylamine is a basic compound. To ensure a consistent, single ionic form and prevent interactions with residual silanols, the mobile phase pH must be controlled with a buffer.
-
Our Choice: Phosphate Buffer at pH 2.8. By setting the pH at least 2 units below the pKa of the amine, we ensure it remains fully protonated (BH+). This consistent positive charge minimizes secondary interactions and leads to sharper, more symmetrical peaks. A low pH also suppresses the ionization of silanol groups.
-
Rationale: Using a buffer is non-negotiable for analyzing amines. Volatile buffers like formic acid or ammonium acetate are preferred for LC-MS compatibility, but phosphate provides excellent buffering capacity and UV transparency for a standard HPLC-UV method.
-
-
Organic Modifier: Acetonitrile (ACN) is generally the preferred organic solvent in RP-HPLC.
-
Our Choice: Acetonitrile. ACN typically provides better peak shapes and lower backpressure than methanol. Its lower UV cutoff is also advantageous.
-
Rationale: The mobile phase will be highly aqueous to retain the polar analyte. A gradient elution, starting with a low percentage of ACN and gradually increasing, will be used to elute any less polar, more retained impurities.
-
-
Detector Settings: A Diode Array Detector (DAD) is superior to a simple UV detector.
-
Our Choice: DAD at 220 nm with Peak Purity Analysis. A DAD allows for the simultaneous acquisition of a full UV spectrum. We will monitor at a low wavelength like 220 nm to ensure high sensitivity for the pyrazole core and potential impurities.
-
Trustworthiness: The key advantage is the ability to perform peak purity analysis. By comparing spectra across the peak, we can confirm that the main analyte peak is not co-eluting with an impurity, which is a critical aspect of a self-validating protocol.[9]
-
Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system by incorporating rigorous system suitability testing before sample analysis.
1. Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD (e.g., Agilent 1260, Waters Alliance).
-
Chromatography Data System (CDS) software.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water.
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% to 95% B; 17-19 min: 95% B; 19-20 min: 95% to 5% B; 20-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 220 nm |
| Run Time | 25 minutes |
3. Solution Preparation
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.8 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard solution using the sample to be tested.
4. System Suitability Testing (SST) Before running samples, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures the peak is symmetrical, indicating minimal undesirable interactions.[9] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak.[10] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[11] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase composition.[9] |
5. Analysis Procedure
-
Perform the SST injections.
-
If SST passes, inject a blank (diluent) to ensure no carryover.
-
Inject the sample solutions in duplicate.
-
Inject a reference standard solution after every 10-15 sample injections to bracket the samples and verify system stability.
Data Interpretation and Results
Purity is typically calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Hypothetical Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Batch X-001 | |||
| Impurity 1 | 4.52 | 15,800 | 0.08 |
| 1H-Pyrazol-4-ylamine | 8.75 | 19,850,000 | 99.85 |
| Impurity 2 | 12.31 | 14,200 | 0.07 |
| Total | 19,880,000 | 100.00 | |
| Reported Purity | 99.85% |
Alternative Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)
For extremely polar compounds that are difficult to retain even on polar-endcapped phases, HILIC is a powerful alternative.[12] HILIC uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent.
Comparison: RP-HPLC vs. HILIC
| Parameter | Recommended RP-HPLC Method | Alternative HILIC Method |
| Principle | Analyte partitions into a non-polar stationary phase. "Like dissolves like." | Analyte partitions into an adsorbed water layer on a polar stationary phase. |
| Stationary Phase | Polar-Endcapped C18 | Bare Silica or Diol |
| Mobile Phase | High Aqueous (e.g., 95% buffer) | High Organic (e.g., 90% ACN) |
| Elution | Increasing organic content elutes analytes. | Increasing aqueous content elutes analytes. |
| Pros for Analyte | Robust, well-understood, excellent for a wide range of impurities. | Excellent retention for very polar compounds. Orthogonal selectivity to RP. |
| Cons for Analyte | May show poor retention for the main peak. | Longer equilibration times, sensitive to water content in the sample diluent. |
HILIC serves as an excellent orthogonal method to confirm purity results obtained from RP-HPLC, as the separation mechanism is fundamentally different.
Conclusion
The purity analysis of this compound is reliably achieved using a well-developed, validated RP-HPLC method. By carefully selecting a polar-endcapped C18 column and controlling the mobile phase pH to maintain the analyte in its protonated form, analysts can achieve excellent peak shape and resolution from potential impurities. The incorporation of a Diode Array Detector for peak purity verification and strict system suitability criteria ensures the trustworthiness and integrity of the results. While RP-HPLC stands as the primary workhorse, HILIC offers a powerful orthogonal technique for confirmation. This comprehensive approach provides drug development professionals with the robust analytical tools necessary to guarantee the quality of this critical pharmaceutical intermediate.
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Sklenářová, H., et al. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]
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Al-krhawy, M., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Chemistry & Biodiversity. Available at: [Link]
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Pistos, C., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethylamine in Pharmaceuticals. MDPI. Available at: [Link]
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Diplomata Comercial. (n.d.). High-purity amines in pharmaceuticals: Key Insights and Applications. Diplomata Comercial. Available at: [Link]
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Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Muscarà, C., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. Available at: [Link]
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Kagawa, S., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. Available at: [Link]
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Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Available at: [Link]
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Hrytsenko, I., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. Available at: [Link]
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A Comprehensive Guide to the NMR Characterization of N-Alkylated 4-Aminopyrazole Regioisomers
In the landscape of medicinal chemistry and drug development, pyrazole-containing compounds are of immense significance, demonstrating a wide array of biological activities.[1][2] The synthesis of N-alkylated pyrazoles often yields a mixture of regioisomers, and the precise determination of the alkyl group's position on the pyrazole ring is a critical step in establishing structure-activity relationships. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous characterization of N-alkylated 4-aminopyrazole regioisomers, offering field-proven insights for researchers, scientists, and drug development professionals.[3][4]
The central challenge in the characterization of these compounds lies in distinguishing between the N1 and N2-alkylated isomers of asymmetrically substituted pyrazoles. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial clues, a definitive structural assignment often necessitates the use of advanced two-dimensional (2D) NMR techniques.[5][6][7]
The Power of ¹H and ¹³C NMR Spectroscopy: The First Look
The initial analysis of N-alkylated 4-aminopyrazoles begins with 1D ¹H and ¹³C NMR spectroscopy. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic environment, which is influenced by the position of the N-alkyl group.
In the ¹H NMR spectrum, the chemical shifts of the ring protons (H3 and H5) can offer the first indication of the substitution pattern. Generally, the proton on the carbon adjacent to the N-alkyl group will experience a different electronic environment compared to the proton on the carbon further away. This can lead to discernible differences in their chemical shifts. However, these differences can sometimes be subtle and may be influenced by the nature of the alkyl group and other substituents on the pyrazole ring.
Similarly, in the ¹³C NMR spectrum, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are diagnostic. The carbon directly bonded to the alkylated nitrogen (either C3 or C5 in the case of N1 or N2 alkylation, respectively) will show a characteristic shift. Furthermore, the chemical shift of the C4 carbon, bearing the amino group, will also be influenced by the position of the N-alkyl group.[8][9][10]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Alkylated 4-Aminopyrazole Regioisomers
| Nucleus | N1-Alkyl Isomer (δ, ppm) | N2-Alkyl Isomer (δ, ppm) | Key Observations |
| ¹H NMR | |||
| H3 | 7.2 - 7.8 | 7.0 - 7.6 | Often deshielded in the N1 isomer. |
| H5 | 7.0 - 7.6 | 7.2 - 7.8 | Often deshielded in the N2 isomer. |
| N-CH₂-R | 3.8 - 4.5 | 3.8 - 4.5 | Chemical shift can be influenced by steric effects. |
| ¹³C NMR | |||
| C3 | 135 - 145 | 140 - 150 | More deshielded in the N2 isomer. |
| C4 | 110 - 120 | 110 - 120 | Less sensitive to N-alkylation position. |
| C5 | 125 - 135 | 130 - 140 | More deshielded in the N1 isomer. |
| N-CH₂-R | 45 - 55 | 45 - 55 |
Note: These are approximate ranges and can vary depending on the solvent and other substituents.
Unambiguous Assignment with 2D NMR Techniques
While 1D NMR provides valuable preliminary data, 2D NMR experiments are the gold standard for the definitive structural elucidation of these regioisomers.[7] Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlation data that are crucial for distinguishing between the N1 and N2 isomers.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms.[11][12] This is an essential first step in assigning the ¹H and ¹³C resonances of the pyrazole ring. By identifying the C-H one-bond correlations, we can confidently assign the proton and carbon signals for the C3-H3 and C5-H5 pairs.
Caption: HSQC workflow for assigning directly bonded C-H pairs.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is arguably the most powerful tool for differentiating N-alkylated pyrazole regioisomers. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons.[13] The key to distinguishing the N1 and N2 isomers lies in observing the correlations from the protons of the N-alkyl group to the pyrazole ring carbons.
-
For the N1-alkyl isomer: The protons of the N-alkyl group will show a correlation to both the C5 and C3 carbons of the pyrazole ring. The three-bond correlation to C5 is typically strong, while the two-bond correlation to the quaternary nitrogen and then to C3 is also observable.
-
For the N2-alkyl isomer: The protons of the N-alkyl group will show correlations to the C3 and C5 carbons. The three-bond correlation to C3 is expected to be strong.
By analyzing these long-range correlations, a definitive assignment of the alkyl group to either the N1 or N2 position can be made.[1]
Caption: Key HMBC correlations for N1 and N2-alkylated pyrazoles.
Table 2: Diagnostic HMBC and NOESY Correlations for Regioisomer Differentiation
| Experiment | N1-Alkyl Isomer | N2-Alkyl Isomer |
| HMBC | Strong correlation from N-CH-R to C5 . | Strong correlation from N-CH-R to C3 . |
| NOESY/ROESY | NOE between N-CH-R protons and H5 . | NOE between N-CH-R protons and H3 . |
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques that detect through-space interactions between protons that are in close proximity (typically < 5 Å). This information is complementary to the through-bond correlations observed in HMBC.
-
For the N1-alkyl isomer: A NOE is expected between the protons of the N-alkyl group and the H5 proton of the pyrazole ring.
-
For the N2-alkyl isomer: A NOE should be observed between the protons of the N-alkyl group and the H3 proton.
The presence or absence of these specific NOE cross-peaks provides compelling evidence for the regiochemical assignment.[1]
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of the N-alkylated 4-aminopyrazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Filter the solution into a 5 mm NMR tube.
1D NMR Acquisition
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
2D NMR Acquisition
-
HSQC: Use a standard gradient-selected HSQC pulse sequence. Optimize the spectral widths in both dimensions to cover all relevant proton and carbon signals.
-
HMBC: Employ a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for a J-coupling of around 8-10 Hz.
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).
Conclusion
The unambiguous characterization of N-alkylated 4-aminopyrazole regioisomers is a critical task in synthetic and medicinal chemistry. While 1D ¹H and ¹³C NMR provide initial insights, a combination of 2D NMR experiments, particularly HMBC and NOESY/ROESY, is essential for a definitive structural assignment. By carefully analyzing the through-bond and through-space correlations, researchers can confidently distinguish between N1 and N2 isomers, thereby ensuring the integrity of their structure-activity relationship studies and advancing the drug discovery process.
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Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. [Link]
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Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. [Link]
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Elguero, J., Claramunt, R. M., & Garceran, R. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 497-498. [Link]
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Sgambat, K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5896. [Link]
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Prezhdo, V. V., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2548. [Link]
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Campredon, M., et al. (2016). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Analytical Chemistry, 88(12), 6345-6352. [Link]
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Liland, K. H., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 407. [Link]
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Habraken, C. L., & Beenakker, C. I. M. (1984). Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives†. Journal of Heterocyclic Chemistry, 21(3), 849-852. [Link]
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Reddy, C. R., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10076-10087. [Link]
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Ghandour, M. I., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2). [Link]
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ResearchGate. (n.d.). Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The "Adjacent Lone Pair Effect" Demystified. [Link]
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A Comparative Guide to the Reactivity of 4-Aminopyrazole and 5-Aminopyrazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, aminopyrazoles serve as privileged scaffolds, forming the core of numerous bioactive compounds and functional materials.[1] Among the various isomers, 4-aminopyrazole and 5-aminopyrazole present distinct reactivity profiles that can be strategically exploited in synthetic design. This guide provides an in-depth, objective comparison of their chemical behavior, grounded in electronic principles and supported by experimental observations, to aid researchers in navigating the subtleties of their functionalization.
Structural and Electronic Fundamentals: The Basis of Differential Reactivity
At first glance, 4-aminopyrazole and 5-aminopyrazole are simple structural isomers. However, the position of the amino group profoundly influences the electronic distribution within the pyrazole ring, dictating the regioselectivity and rate of chemical reactions.
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms: a "pyrrole-like" N1, which bears a hydrogen atom and whose lone pair participates in the aromatic sextet, and a "pyridine-like" N2, whose lone pair lies in the plane of the ring and is more basic.[2]
-
5-Aminopyrazole: The amino group at the C5 position is directly adjacent to the N1 nitrogen. Its electron-donating mesomeric effect (+M) significantly increases the electron density at the C4 position and the N1 nitrogen. This makes the C4 position highly susceptible to electrophilic attack and enhances the nucleophilicity of the exocyclic amino group. The molecule exists in tautomeric forms, but the 5-amino tautomer is generally favored.[2]
-
4-Aminopyrazole: The amino group at the C4 position is situated between two carbon atoms. Its +M effect enhances the electron density primarily at the C3 and C5 positions. The direct influence on the ring nitrogen atoms is less pronounced compared to the 5-amino isomer.
This fundamental electronic difference is the primary driver for the distinct chemical behaviors explored in the following sections.
Caption: Chemical structures of 4-Aminopyrazole and 5-Aminopyrazole.
Comparative Reactivity in Key Transformations
The utility of a building block is defined by its reactions. Here, we compare the performance of 4- and 5-aminopyrazole in several common synthetic transformations.
Electrophilic substitution is a cornerstone of aromatic chemistry. The position of the amino group acts as a powerful directing group, leading to highly regioselective outcomes.
-
5-Aminopyrazole: The C4 position is strongly activated by the C5-amino group. Consequently, electrophilic substitution reactions such as halogenation, nitration, and azo coupling occur almost exclusively at the C4 position.[3] The high nucleophilicity of this site allows these reactions to proceed under mild conditions, often with high yields. For instance, diazotization of anilines followed by coupling with 5-aminopyrazoles is a robust method for synthesizing azo dyes, with the coupling occurring at C4.[4]
-
4-Aminopyrazole: The C4-amino group activates both the C3 and C5 positions. This can lead to mixtures of products unless one position is sterically hindered or electronically deactivated by another substituent. The overall reactivity towards electrophiles is generally lower than that of 5-aminopyrazole at its C4 position.
The reactivity of the exocyclic amino group, particularly in diazotization reactions, is critical for transformations like the Sandmeyer reaction or for the synthesis of fused heterocycles.[5]
-
5-Aminopyrazole: The amino group at C5 is readily diazotized upon treatment with nitrous acid (e.g., from NaNO₂/HCl).[3] The resulting pyrazol-5-diazonium salt is a versatile intermediate. It can undergo intramolecular cyclization, especially if an aryl group at C4 is present, to form pyrazolo[3,4-c]cinnolines.[3] It is also a key precursor for synthesizing fused pyrazolo[3,4-d][1][6][7]triazines.[5][7]
-
4-Aminopyrazole: Diazotization of 4-aminopyrazole is also feasible. The resulting diazonium salt can be used in subsequent coupling reactions. However, the literature more frequently highlights the utility of 5-aminopyrazole-derived diazonium salts for the construction of fused ring systems.
N-alkylation is a common strategy for modifying the properties of pyrazole-based drugs. The regioselectivity of this reaction is a significant challenge due to the presence of two reactive nitrogen atoms.[8]
-
General Principles: The outcome of N-alkylation is governed by a delicate interplay of steric effects, electronic effects, and reaction conditions (base, solvent).[8] Generally, alkylation favors the less sterically hindered nitrogen. The thermodynamic stability of the product also plays a crucial role.
-
Comparative Reactivity:
-
In 5-aminopyrazole , the N1 nitrogen is adjacent to the bulky amino group (or its tautomeric imino form). Alkylation often occurs preferentially at the N2 position, although mixtures are common. The regioselectivity can be influenced by the substituent at the C3 position.
-
In 4-aminopyrazole , the steric environment around N1 and N2 is more balanced (assuming no substituents at C3 and C5). This can make achieving high regioselectivity more challenging. The outcome is highly dependent on the specific alkylating agent and conditions used.[9][10] Functional group tuning on the pyrazole ring has been shown to be an effective strategy for guiding the regioselectivity of N-alkylation.[11]
-
Summary of Reactivity Data
The following table summarizes the key reactivity differences based on literature precedents.
| Reaction Type | 4-Aminopyrazole | 5-Aminopyrazole | Key Differentiating Factor |
| Electrophilic Substitution | Substitution at C3 and C5; can lead to mixtures. | Highly regioselective substitution at C4.[3] | Strong activation of C4 by the adjacent C5-NH₂ group. |
| Diazotization | Forms pyrazol-4-diazonium salts. | Forms pyrazol-5-diazonium salts, versatile for fused systems.[5] | Proximity of the amino group to ring nitrogens facilitates cyclization reactions. |
| N-Alkylation | Regioselectivity is challenging and highly condition-dependent.[8] | Often favors N2, but mixtures are common; influenced by C3 substituent.[11] | Steric and electronic environment around the N1 and N2 atoms. |
Experimental Protocol: Regioselective Azo Coupling of 3-Methyl-1-phenyl-5-aminopyrazole
This protocol demonstrates the high reactivity and regioselectivity of the C4 position in a 5-aminopyrazole derivative. The experiment is self-validating, as the formation of a colored azo compound provides immediate visual confirmation of the reaction's success.
Caption: Experimental workflow for the synthesis of an azo dye.
Methodology:
-
Diazonium Salt Preparation:
-
Dissolve aniline (10 mmol) in 3M hydrochloric acid (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL water) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting solution for 15 minutes at this temperature. The solution should be clear.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (10 mmol) in glacial acetic acid (20 mL).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the pyrazole solution with constant stirring.
-
A brightly colored precipitate (typically yellow, orange, or red) will form immediately.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to stir for an additional 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the product and recrystallize from a suitable solvent like ethanol to obtain the pure 4-arylazo-5-aminopyrazole derivative.
-
Causality: The choice of an acidic medium is crucial for both generating the electrophilic nitrosyl cation (from NaNO₂/HCl) and the active diazonium electrophile. The coupling is performed at low temperatures because diazonium salts are unstable at higher temperatures. The immediate formation of a colored product is indicative of a rapid electrophilic attack on the electron-rich C4 position of the 5-aminopyrazole, a reaction that would be significantly slower or less selective with the 4-amino isomer.
Conclusion
While 4-aminopyrazole and 5-aminopyrazole are closely related isomers, their reactivity profiles are distinct and predictable based on fundamental electronic principles. 5-Aminopyrazole is characterized by a highly activated C4 position, making it an exceptional substrate for regioselective electrophilic substitutions. Its amino group is also a valuable handle for constructing fused heterocyclic systems via diazotization. In contrast, 4-aminopyrazole offers different substitution patterns, but achieving high regioselectivity can be more complex. For drug development professionals and synthetic chemists, understanding these differences is paramount for the rational design of synthetic routes, enabling the efficient and selective construction of novel pyrazole-containing molecules.
References
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Alfei, S., & Schito, A. M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Odessa University Chemical Journal. Available from: [Link]
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Jain, A., & Sharma, S. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 1915–1953. Available from: [Link]
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Jain, A., & Sharma, S. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 1915-1953. Available from: [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available from: [Link]
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Hassaneen, H. M. E., et al. (2007). New Approach to 4‐ and 5‐Aminopyrazole Derivatives. Synthetic Communications, 37(20), 3579–3588. Available from: [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. Available from: [Link]
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Hassaneen, H. M. E., et al. (2007). New Approach to 4‐ and 5‐Aminopyrazole Derivatives. Scilit. Available from: [Link]
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Madalambika, S., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1348, 143497. Available from: [Link]
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El-Emary, T. I. (2008). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. Available from: [Link]
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Gusev, D., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 25(19), 10335. Available from: [Link]
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Gomaa, M. A.-M., & Elaasser, M. M. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Current Organocatalysis, 5(2), 84-95. Available from: [Link]
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Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 803–824. Available from: [Link]
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Ali, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 378. Available from: [Link]
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Maleki, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755919. Available from: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysis for 4-Aminopyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone of pharmacophore design. Its prevalence in a multitude of biologically active molecules, from kinase inhibitors to anti-inflammatory agents, underscores the critical need for robust and versatile synthetic methodologies for its functionalization. Among these, palladium-catalyzed cross-coupling reactions have emerged as a dominant strategy for the construction of carbon-carbon and carbon-nitrogen bonds at the pyrazole core.
This guide provides an in-depth, comparative analysis of various palladium catalyst systems for the cross-coupling of 4-aminopyrazoles. As a senior application scientist, my aim is to move beyond a simple recitation of protocols. Instead, this document will equip you with the fundamental knowledge to make informed decisions in your own research, grounded in mechanistic understanding and supported by experimental data. We will explore the nuances of catalyst and ligand selection for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions, with a specific focus on the unique challenges and opportunities presented by the 4-aminopyrazole substrate.
The Challenge of N-Heterocycles in Palladium Catalysis
Before delving into specific reaction types, it is crucial to understand why N-heterocycles like pyrazoles can be challenging substrates in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyrazole nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This coordination can interfere with the desired catalytic cycle, resulting in lower yields and slower reaction rates. The presence of the amino group at the 4-position further modulates the electronic properties of the pyrazole ring, influencing its reactivity. Therefore, the judicious choice of a palladium precursor and, more importantly, the ancillary ligand is paramount to achieving efficient and selective transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl and vinyl-substituted pyrazoles. The choice of catalyst and ligand is critical to navigate the potential for catalyst inhibition and the undesired side reaction of dehalogenation, which can be prevalent with iodo- and bromopyrazoles.[1][2][3]
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes & References |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Moderate to Good | 4-Iodo/Bromo-pyrazoles | A classic, often effective catalyst, but can require higher loadings and longer reaction times.[4] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | MeCN/H₂O | Reflux | 2-12 | Good to Excellent | 4-Bromo-pyrazolo[1,5-a]pyrazines | Robust catalyst, often showing good functional group tolerance.[5] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-18 | Good to Excellent | Halogenated aminopyrazoles | Buchwald ligands like SPhos are highly effective for challenging substrates, including aminopyrazoles.[6] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 12-24 | Good to Excellent | 4-Bromo-aminopyrazoles | Pre-catalyst systems offer convenience and high activity, particularly for electron-rich and sterically hindered substrates.[2] |
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is a key strategy to overcome catalyst inhibition by the pyrazole nitrogen. These ligands stabilize the catalytically active Pd(0) species and promote the rate-limiting oxidative addition step. The choice of base is also crucial; weaker bases like K₂CO₃ or K₃PO₄ are often preferred to minimize dehalogenation, a common side reaction with halo-N-heterocycles.[3] The use of aqueous solvent mixtures (e.g., dioxane/water) is often beneficial for the solubility of the boronic acid and the base.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-aminopyrazole
-
Reaction Setup: To a flame-dried Schlenk tube, add the 4-bromo-aminopyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). For pre-catalysts like XPhos Pd G2, add the specified amount (e.g., 2-5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful route to 4-alkynyl-aminopyrazoles, which are valuable precursors for further transformations. This reaction typically employs a dual catalyst system of palladium and copper(I). However, copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Comparative Performance of Palladium Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes & References |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | RT - 80 | 1.5 - 24 | Good to Excellent | 4-Iodo-pyrazoles | The classic Sonogashira system; effective for iodo- and bromo-pyrazoles.[7][8] |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | Good to Excellent | 2-Amino-3-bromopyridines | A common and effective combination for heteroaryl halides.[9] |
| Pd(PPh₃)₄ | None | Piperidine | DMF | 80 | 12 | Moderate to Good | Aryl bromides | Copper-free conditions can be advantageous for some substrates. |
| Pd₂(dba)₃ / XPhos | None | Cs₂CO₃ | Acetonitrile | 70-90 | 4-12 | Good | Aryl chlorides | Buchwald ligands can enable the coupling of less reactive aryl chlorides.[9][10] |
Causality Behind Experimental Choices: The traditional Pd/Cu system is highly effective, with the copper co-catalyst facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of an amine base, such as triethylamine or piperidine, is crucial as it serves both as a base and often as the solvent. In copper-free systems, a stronger base may be required to facilitate the deprotonation of the terminal alkyne. The use of bulky, electron-rich ligands can enhance the rate of oxidative addition, particularly for less reactive aryl bromides and chlorides.
Generalized Catalytic Cycles for Sonogashira Coupling
Experimental Protocol: Sonogashira Coupling of a 4-Iodo-aminopyrazole
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-iodo-aminopyrazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 equiv).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalysts. Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl and N-heteroaryl amines. For 4-halo-aminopyrazoles, this reaction allows for the introduction of a wide variety of amine coupling partners. The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig has been instrumental in expanding the scope of this reaction to include challenging substrates like N-heterocycles.[11]
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes & References |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | Good | Aryl bromides | Second-generation catalyst system, effective for many substrates.[3] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 110 | 12 | Good to Excellent | 4-Bromo-aminopyrazoles | Buchwald ligands are highly effective for amination of heteroaryl halides. |
| Pd₂(dba)₃ | tBuDavePhos | K₂CO₃ | Xylene | 160 (MW) | 0.17 | Good | 4-Bromo-1-tritylpyrazole | Microwave irradiation can significantly reduce reaction times.[12][13] |
| Pd/AdBrettPhos | AdBrettPhos | LiHMDS | THF | 50-80 | 12-16 | Good to Excellent | Bromoimidazoles and bromopyrazoles | A highly active catalyst system for the amination of five-membered heterocyclic bromides.[14] |
Causality Behind Experimental Choices: The strong base (e.g., NaOt-Bu, LiHMDS) is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center. The bulky phosphine ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[11] The choice of solvent can also significantly impact the reaction outcome, with polar aprotic solvents like toluene, dioxane, or THF being commonly employed.
Generalized Experimental Workflow for Buchwald-Hartwig Amination
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromo-aminopyrazole
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-bromo-aminopyrazole (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOt-Bu, 1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Stille Coupling: Utilizing Organostannanes
The Stille reaction offers a mild and versatile method for C-C bond formation, utilizing organostannane reagents that are often stable to air and moisture.[6] This reaction is particularly useful when other organometallic reagents are not tolerated by the substrate's functional groups.
Comparative Performance of Palladium Catalysts for Stille Coupling
| Catalyst System | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes & References |
| Pd(PPh₃)₄ | PPh₃ | LiCl | Toluene | 100 | 12-24 | Good | Aryl iodides | A standard catalyst for Stille couplings.[15] |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 100 | 12 | Good | Aryl chlorides | Bulky phosphine ligands are effective for less reactive aryl chlorides.[15] |
| Pd(OAc)₂ / Dabco | Dabco | None | DMF | 110 | 2-5 | Good to Excellent | Aryl bromides | A ligand-free system that can be highly efficient.[8] |
| Pd(dppf)Cl₂ | dppf | CuI | DMF | 40 | 60 | Good | Enol triflates | The addition of CuI can sometimes accelerate the reaction.[1] |
Causality Behind Experimental Choices: The transmetalation step in the Stille coupling is often the rate-determining step. The choice of ligand can influence the rate of this step, with electron-rich ligands generally accelerating the reaction. Additives such as LiCl can facilitate the transmetalation by breaking up tin aggregates and forming more reactive organostannate species. The use of a copper(I) co-catalyst can also promote the reaction, although the mechanism of its action is not always fully understood.[1]
Experimental Protocol: Stille Coupling of a 4-Stannyl-aminopyrazole
-
Reaction Setup: To a flame-dried reaction vessel, add the 4-stannyl-aminopyrazole (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., LiCl, 3.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, and if DMF is used, dilute with water and extract with an etheral solvent. If toluene is used, the mixture can often be filtered through a plug of silica gel.
-
Purification: After removing the solvent, purify the crude product by column chromatography. Due to the toxicity of organotin byproducts, careful handling and purification are essential.
Conclusion
The palladium-catalyzed cross-coupling of 4-aminopyrazoles is a rich and nuanced field of synthetic chemistry. While classic catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain valuable tools, the development of specialized ligands, particularly the bulky, electron-rich phosphines of the Buchwald-type, has dramatically expanded the scope and efficiency of these transformations.
As a researcher, the key to success lies in understanding the interplay between the substrate, catalyst, ligand, base, and solvent. The 4-amino group and the pyrazole nitrogens present unique challenges in terms of catalyst inhibition, but with the appropriate choice of reaction conditions, these can be overcome to achieve high-yielding and selective functionalization. This guide provides a solid foundation for your endeavors in this exciting area, and I encourage you to use it as a starting point for your own explorations and optimizations.
References
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An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Progressive Approaches in Synthesizing Nitrogen-Heterocycles via Oxidative Coupling Methods. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
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The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). PubMed. Retrieved January 12, 2026, from [Link]
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Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to Dihydrochloride Salts: Assessing the Impact on Reaction Outcomes
In the landscape of chemical synthesis and drug development, the choice of starting material form—be it a free base or a salt—is a critical decision point that can profoundly influence reaction efficiency, product purity, and overall process viability. Among the various salt forms, the dihydrochloride salt presents unique characteristics that can be either advantageous or detrimental depending on the specific reaction context. This guide provides an in-depth comparison of dihydrochloride salts against their free base and monohydrochloride counterparts, supported by fundamental chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Fundamental Chemistry of Dihydrochloride Salts
A dihydrochloride is a salt formed when a molecule containing two basic functional groups, typically amines, reacts with two equivalents of hydrochloric acid.[1] This distinguishes it from a monohydrochloride, which involves a 1:1 molar ratio of the basic compound and HCl. The pure, unprotonated form of the amine is referred to as the "free base".[2]
The formation of a dihydrochloride salt significantly alters the physicochemical properties of the parent molecule. These changes are pivotal in understanding their impact on a chemical reaction.
Key Physicochemical Differences:
-
Acidity and pH: Dihydrochloride salts are considerably more acidic than their monohydrochloride analogs.[1] When dissolved in a solvent, they can significantly lower the pH of the reaction medium. This is a direct consequence of the presence of two protonated amine centers, which act as proton donors. The pH of a solution containing a dihydrochloride salt will be lower than that of an equimolar solution of a monohydrochloride salt.[3][4]
-
Solubility: Salt formation is a widely used strategy to enhance the aqueous solubility of organic compounds.[5][6] Dihydrochloride salts, being highly polar and ionic, often exhibit greater solubility in polar protic solvents like water and alcohols compared to their corresponding free bases, which are typically more soluble in organic solvents.[6][7] This enhanced solubility can be critical for achieving homogeneous reaction conditions.
-
Stability and Handling: Free bases, particularly amines, can be susceptible to degradation through oxidation. Converting them to hydrochloride salts often increases their stability, making them easier to handle and store.[1] Dihydrochloride salts are typically crystalline solids with well-defined melting points, which simplifies weighing and dispensing compared to potentially oily or hygroscopic free bases.[8]
The Impact of Salt Form on Reaction Outcomes: A Mechanistic Perspective
The choice between a free base, monohydrochloride, or dihydrochloride salt of a reactant directly influences the reaction environment and the reactant's own chemical reactivity. This, in turn, affects the reaction's kinetics, yield, and purity profile.
The Nucleophilicity Dilemma
In many crucial organic reactions, such as N-alkylation or N-acylation, the amine acts as a nucleophile. The availability of the lone pair of electrons on the nitrogen atom is paramount for the reaction to proceed.
-
Free Base: The nitrogen atom has its lone pair readily available, making it a potent nucleophile.
-
Hydrochloride Salts: When the amine is protonated to form a hydrochloride salt (mono- or di-), the lone pair is engaged in a bond with a proton. This drastically reduces the amine's nucleophilicity.[9] Consequently, for a reaction requiring a nucleophilic amine, using a hydrochloride salt as the starting material will necessitate the in-situ neutralization by a base to liberate the free amine.
The pH-Mediated Effects
The inherent acidity of dihydrochloride salts can create a highly acidic reaction environment. This can have several consequences:
-
Catalysis: For acid-catalyzed reactions, using a dihydrochloride salt might be beneficial, as it could act as both the reactant and a source of acid, potentially simplifying the reaction setup.
-
Side Reactions: The acidic conditions can promote undesirable side reactions, such as the degradation of acid-sensitive functional groups present in the reactants or products. For instance, dehydration of an alcohol to an alkene is an acid-catalyzed process that could become a significant side reaction.[2]
-
Base Stoichiometry: When a reaction requires basic conditions (e.g., to deprotonate a carbon acid or to neutralize an acid byproduct), the use of a dihydrochloride salt will necessitate the addition of at least two extra equivalents of base to first neutralize the salt before establishing the desired basic environment.
Comparative Case Study: N-Acylation of a Diamine
To illustrate the practical implications of choosing a dihydrochloride salt, let's consider a hypothetical but representative N-acylation reaction of "Diamine A" with acetyl chloride. We will compare the reaction outcomes when starting with Diamine A in its free base form versus its dihydrochloride salt form.
Reaction: Diamine A + Acetyl Chloride → N-acetyl Diamine A
Experimental Design
-
Reactant Forms:
-
Diamine A (Free Base)
-
Diamine A Dihydrochloride
-
-
Base: Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction and, in the case of the dihydrochloride salt, to liberate the free amine.
-
Solvent: Dichloromethane (DCM)
-
Stoichiometry:
-
Reaction 1 (Free Base): 1 eq. Diamine A, 1.1 eq. Acetyl Chloride, 1.2 eq. TEA.
-
Reaction 2 (Dihydrochloride): 1 eq. Diamine A Dihydrochloride, 1.1 eq. Acetyl Chloride, 3.2 eq. TEA (2 eq. to neutralize the salt + 1.2 eq. for the reaction).
-
Expected Outcomes & Discussion
| Parameter | Reaction 1 (Free Base) | Reaction 2 (Dihydrochloride Salt) | Rationale |
| Reaction Rate | Fast | Slow | In Reaction 2, the initial step is the deprotonation of the highly stable dihydrochloride salt by TEA. This acid-base reaction must occur before the amine is sufficiently nucleophilic to attack the acetyl chloride. This initial neutralization step can be slow and may not go to completion instantaneously, leading to a lower effective concentration of the reactive free amine at any given time. |
| Yield | High (~95%) | Moderate (~70%) | The slower reaction rate and the potential for incomplete neutralization in Reaction 2 can lead to lower conversion. Additionally, the large excess of triethylamine hydrochloride salt formed can complicate the workup and purification, potentially leading to product loss. |
| Purity (Crude) | High | Lower | The presence of a large amount of triethylamine hydrochloride byproduct in Reaction 2 can make the isolation of the desired product more challenging. Furthermore, if the neutralization is not efficient, unreacted starting material will remain, contributing to a less pure crude product. |
This case study highlights that while using a dihydrochloride salt may be convenient for storage and handling, it can introduce complexities into the reaction itself, potentially leading to slower rates, lower yields, and purification challenges.
Experimental Protocols
Protocol 1: Preparation of Diamine A Dihydrochloride
-
Dissolve Diamine A (1.0 eq.) in a minimal amount of methanol.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether (2.2 eq.) dropwise with stirring.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to yield Diamine A Dihydrochloride.
-
Characterize the salt by ¹H NMR to confirm the downfield shift of protons adjacent to the nitrogen atoms and by melting point analysis.[9]
Protocol 2: Comparative N-Acylation Reaction
Reaction with Free Base:
-
To a stirred solution of Diamine A (1.0 eq.) in DCM at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of acetyl chloride (1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product.
Reaction with Dihydrochloride Salt:
-
To a stirred suspension of Diamine A Dihydrochloride (1.0 eq.) in DCM at 0 °C, add triethylamine (3.2 eq.).
-
Stir the mixture for 20 minutes at 0 °C to allow for neutralization.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product.
Conclusion and Recommendations
The decision to use a dihydrochloride salt as a reactant is a trade-off between pre-reaction convenience (stability, ease of handling) and potential in-reaction complexity.
Choose the Dihydrochloride Salt when:
-
The free base is unstable, difficult to handle, or hard to purify.
-
The reaction is tolerant of, or benefits from, acidic conditions.
-
The additional equivalents of base and the resulting salt byproduct do not interfere with the reaction or complicate purification.
Choose the Free Base when:
-
The reaction requires a highly nucleophilic amine from the outset for optimal kinetics.
-
The reaction is sensitive to acidic conditions or a high concentration of byproduct salts.
-
Maximizing yield and purity with a streamlined workup is the primary goal.
Ultimately, the optimal choice of reactant form is case-specific. Researchers must weigh the physicochemical properties of the salt against the mechanistic demands of their reaction. Small-scale trial reactions are always recommended to empirically determine the most effective path forward.
References
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-
Dhamecha, D., et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(11), 2593. [Link]
-
Gupta, B. D., & Lee, J. S. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]
- "Effect of Salts on pH".
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
-
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27361-27369. [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
-
"How Do Salts Affect PH?". Chemistry For Everyone. (2025). [Link]
-
"Free base". (2015). [Link]
-
Blok, D. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- Anderson, B. D., & Conradi, R. A. (1985). Predicting the solubility of salts of weak acids and bases. Journal of pharmaceutical sciences, 74(8), 815-820.
-
Vallance, C. (n.d.). Reaction Kinetics. [Link]
-
Zhang, F., et al. (2018). Influence of Lidocaine Forms (Salt vs. Freebase) on Properties of drug-eudragit® L100-55 Extrudates Prepared by Reactive Melt Extrusion. International journal of pharmaceutics, 547(1-2), 202-211. [Link]
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Bhowmick, S., et al. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. YMER, 23(11), 871-890. [Link]
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Physics Forums. (2004). Why do certain drugs need to be freebased and form HCL salts?. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrazol-4-ylamine dihydrochloride
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like 1H-Pyrazol-4-ylamine dihydrochloride is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.
The procedures outlined herein are based on established principles of hazardous waste management, drawing from regulatory guidelines and best practices for handling amine hydrochlorides. The causality behind each step is explained to provide a deeper understanding of the necessary precautions.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
This compound, with the molecular formula C₃H₇Cl₂N₃, is an organic compound that should be handled as a hazardous substance. While a specific, universally adopted hazard classification may vary by supplier, related compounds such as aminopyrazoles and amine hydrochlorides often exhibit characteristics of acute toxicity if swallowed, skin irritation, and serious eye irritation.[1][2][3] The dihydrochloride salt suggests it can be corrosive. Therefore, a cautious approach is paramount.
Before beginning any work that will generate this waste, a thorough risk assessment should be conducted. This includes reviewing the Safety Data Sheet (SDS) for this compound, if available from the manufacturer, and understanding the specific hazards associated with it.
Core Safety Principles:
-
Assume Hazard: In the absence of specific data, treat the compound as hazardous.
-
Minimize Waste: The first principle of waste management is to minimize waste generation.[4][5] This can be achieved by carefully planning experiments to use only the necessary amount of the chemical.
-
Segregation is Key: Never mix incompatible waste streams.[6] Mixing amine hydrochlorides with bases can generate the free amine, while mixing with strong oxidizing agents could lead to vigorous reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, it is mandatory to be outfitted with the appropriate PPE. This creates a necessary barrier between you and the potentially hazardous material.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or contact with the solid powder.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation or absorption.[1][2] |
| Body Protection | A laboratory coat. | Protects against contamination of clothing.[7] |
| Respiratory Protection | Use in a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound.[7][8] |
Disposal Protocol: A Step-by-Step Workflow
The recommended disposal method for this compound is to collect it as hazardous chemical waste for subsequent removal by a licensed environmental services contractor. Do not attempt to neutralize the compound unless you have a validated and approved laboratory-specific procedure.
Experimental Protocol: Waste Collection and Containment
Objective: To safely collect and store this compound waste pending disposal.
Materials:
-
This compound waste (solid or in solution).
-
A designated, compatible, and clearly labeled hazardous waste container.
-
Appropriate PPE as specified in the table above.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Container Selection:
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into the designated waste container. Perform this task in a chemical fume hood to avoid generating and inhaling dust.[7]
-
Liquid Waste: If the waste is in a solution, pour it carefully into the designated liquid waste container, again within a chemical fume hood. Avoid splashing.
-
-
Container Labeling:
-
Proper labeling is a regulatory requirement and crucial for the safety of everyone in the laboratory and for the waste disposal personnel.[5][6]
-
The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[4][5]
-
The SAA should be at or near the point of waste generation.[4][5]
-
Segregate the waste container from incompatible materials, particularly strong bases and oxidizing agents.[6][11]
-
Ensure the storage area is cool, dry, and well-ventilated.[11]
-
Workflow for Disposal of this compound
Disposal workflow for this compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. If it is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.
-
Clean Up:
-
For a small solid spill, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust.
-
For a small liquid spill, use absorbent pads to soak up the material.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[12]
-
Decontaminate: Clean the spill area with an appropriate solvent, and then soap and water.
Regulatory Compliance: Adhering to the Law
The disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) in the United States.[13][14] The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste.[13][15] It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with these regulations.[16]
Your institution's EHS department is your primary resource for ensuring compliance. They will have established procedures for the collection and disposal of chemical waste that align with all applicable regulations.[5][9]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the detailed protocols in this guide, researchers can ensure they are handling this chemical waste responsibly and in compliance with all regulatory requirements. Always prioritize safety, and when in doubt, consult your institution's EHS department.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Available at: [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia University Research. Available at: [Link]
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Laboratory Waste Management Guidelines - Unknown University. Available at: [Link]
-
Guide to Managing Laboratory Chemical Waste - Vanderbilt University. Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste - US EPA. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement - US EPA. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. Available at: [Link]
-
Hazardous Waste - US EPA. Available at: [Link]
-
Amine Disposal For Businesses - Collect and Recycle. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available at: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA NEPS. Available at: [Link]
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Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes - Unknown Source. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 1H-Pyrazol-4-ylamine Dihydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of specialized chemical reagents, such as 1H-Pyrazol-4-ylamine dihydrochloride, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe laboratory practices.
Understanding the Hazard Profile
Core Hazards Associated with Pyrazole Amines:
-
Skin Irritation: Can cause skin irritation upon contact[1][2][3][4].
-
Eye Irritation: Poses a risk of serious eye irritation or damage[1][2][3][4].
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation[1][2][3][4][5].
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is crucial to minimize exposure and ensure a safe working environment.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established guidelines for similar chemical compounds.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Conforming to EN 166 (EU) or NIOSH (US) approved[6] | Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation[7]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | Inspected prior to use | Provides a barrier against direct skin contact, preventing potential irritation[4][6]. |
| Body Protection | Laboratory coat | Standard lab attire | Protects personal clothing and underlying skin from contamination[8]. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask or half-mask respirator with particulate filters) | Use if exposure limits are exceeded or irritation is experienced[6][9] | Required when handling the solid compound outside of a chemical fume hood or when dust generation is likely, to prevent respiratory irritation[8]. |
Step-by-Step Safe Handling Protocol
Adherence to a standardized operational procedure is critical for minimizing risk. The following protocol outlines the essential steps for the safe handling of this compound.
-
Preparation and Risk Assessment:
-
Engineering Controls:
-
Donning Personal Protective Equipment (PPE):
-
Chemical Handling:
-
Hygiene Practices:
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection:
-
All solid waste contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Solutions should be collected in a separate, appropriately labeled liquid hazardous waste container.
-
-
Disposal Procedure:
Decision-Making for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- Benchchem. Personal protective equipment for handling 4,5-Dimethylthiazol-2-amine hydrochloride.
- Unknown. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride.
- Fisher Scientific.
- Aldrich.
- PubChem. 1H-pyrazol-4-amine.
- Angene Chemical. Safety Data Sheet - 1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride.
- Synblock. This compound.
- HPE Support. Safety Guidelines for Handling Chemicals.
- Apollo Scientific. 1-(Difluoromethyl)
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific.
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- Enamine.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
